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  • Product: Fmoc-Asp(Obzl)-Opfp
  • CAS: 86061-03-2

Core Science & Biosynthesis

Foundational

Purity and characterization of Fmoc-Asp(Obzl)-Opfp

An In-Depth Technical Guide to the Purity and Characterization of Fmoc-Asp(Obzl)-Opfp Introduction Overview of Fmoc-L-Asp(OBzl)-Opfp N-α-Fmoc-L-aspartic acid β-benzyl α-pentafluorophenyl ester, abbreviated as Fmoc-Asp(Ob...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Characterization of Fmoc-Asp(Obzl)-Opfp

Introduction

Overview of Fmoc-L-Asp(OBzl)-Opfp

N-α-Fmoc-L-aspartic acid β-benzyl α-pentafluorophenyl ester, abbreviated as Fmoc-Asp(Obzl)-Opfp, is a critical building block in modern peptide synthesis. It is a derivative of aspartic acid where the α-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, and the β-carboxyl group is protected by an acid-labile benzyl (Bzl) ester.[1][2] The defining feature of this compound is the activation of the α-carboxyl group as a pentafluorophenyl (Pfp) ester. This activation facilitates efficient amide bond formation under standard Solid-Phase Peptide Synthesis (SPPS) conditions, making it an invaluable reagent for introducing aspartic acid residues into a growing peptide chain.[2]

The Critical Importance of Purity in Peptide Synthesis

The success of peptide synthesis, particularly for long or complex sequences, is contingent upon the high purity of the constituent amino acid building blocks. Impurities in a reagent like Fmoc-Asp(Obzl)-Opfp can lead to significant downstream consequences, including:

  • Deletion Sequences: Failure of the coupling reaction due to inactive impurities results in peptides missing the intended aspartic acid residue.[3]

  • Side-Product Formation: Reactive impurities can lead to the synthesis of undesired peptide sequences, complicating purification and reducing the final yield.

  • Aspartimide Formation: A notorious side reaction involving aspartic acid residues, which can be exacerbated by impurities or suboptimal reaction conditions, leading to hard-to-separate by-products and potential epimerization.

Therefore, a rigorous protocol for purification and multi-technique characterization is not merely a quality control measure but a fundamental prerequisite for reliable and reproducible peptide synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-Asp(Obzl)-Opfp is provided below.

PropertyValueSource
CAS Number 86061-03-2[4]
Molecular Formula C₃₂H₂₂F₅NO₆[4]
Molecular Weight 611.51 g/mol [4]
Appearance White to off-white powder[5]
Storage Condition Recommended +2 to +8°C, protected from light and moisture[5]

Purification Strategies for Ensuring High Purity

The primary goal of purification is to remove unreacted starting materials, reagents from the esterification process, and any side-products formed. The two most effective methods for purifying Fmoc-Asp(Obzl)-Opfp are flash column chromatography and recrystallization.

Rationale for Purification: Common Impurities

The synthesis of Fmoc-Asp(Obzl)-Opfp typically involves the reaction of Fmoc-Asp(OBzl)-OH with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). Potential impurities include:

  • Unreacted Fmoc-Asp(OBzl)-OH: The carboxylic acid starting material.

  • Dicyclohexylurea (DCU): A byproduct of DCC-mediated coupling, often requiring careful removal.

  • Pentafluorophenol: Excess reagent from the esterification step.

  • Aspartimide-related species: Formed if the molecule is exposed to basic conditions for prolonged periods.

Experimental Protocol: Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for purifying moderate to large quantities of synthetic compounds.[6][7] It utilizes moderate pressure to force the solvent through a column packed with a stationary phase, typically silica gel, to separate compounds based on their polarity.[8]

Methodology:

  • Column Packing: A silica gel column is slurry-packed using a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude Fmoc-Asp(Obzl)-Opfp is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The dried silica is then carefully added to the top of the column.

  • Elution: The separation is achieved using a gradient elution system. The process starts with a non-polar mobile phase (e.g., 100% hexanes) and gradually increases in polarity by introducing a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

  • Fraction Collection: Eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

The rationale for using a gradient is that the less polar impurities will elute first in the low-polarity mobile phase, followed by the desired product as the solvent polarity increases. Highly polar impurities, such as the starting carboxylic acid, will remain strongly bound to the silica and elute last or not at all.[9]

Workflow for Purification

The following diagram illustrates a typical purification workflow for Fmoc-Asp(Obzl)-Opfp.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude Crude Product (Fmoc-Asp(Obzl)-Opfp + Impurities) FlashChrom Flash Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude->FlashChrom Load onto Silica TLC TLC Analysis of Fractions FlashChrom->TLC Collect Fractions Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions SolventEvap Solvent Evaporation Combine->SolventEvap PureProduct Purified Fmoc-Asp(Obzl)-Opfp SolventEvap->PureProduct CharacterizationWorkflow cluster_purity Purity Assessment cluster_identity Identity Confirmation Start Purified Product HPLC RP-HPLC (Purity ≥ 98%?) Start->HPLC NMR NMR Spectroscopy (¹H and ¹³C) HPLC->NMR If Pure MS Mass Spectrometry (ESI-MS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR Structure_Confirm Structure Confirmed? FTIR->Structure_Confirm Final Released for SPPS Structure_Confirm->Final Yes

Sources

Exploratory

Discovery and development of activated ester amino acids.

An In-Depth Technical Guide to the Discovery and Development of Activated Ester Amino Acids Authored by: Gemini, Senior Application Scientist Foreword: The Activation Imperative in Amide Bond Synthesis The formation of t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Activated Ester Amino Acids

Authored by: Gemini, Senior Application Scientist

Foreword: The Activation Imperative in Amide Bond Synthesis

The formation of the amide bond is a cornerstone of organic chemistry and the very essence of life, linking amino acids into the peptides and proteins that govern biological function. However, the direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process, requiring harsh conditions that are incompatible with sensitive biological molecules. The central challenge, therefore, has always been one of activation: converting the carboxyl group's hydroxyl, a poor leaving group, into a species highly susceptible to nucleophilic attack by an amine. This guide provides a comprehensive exploration of one of the most elegant and widely adopted solutions to this challenge: the use of activated ester amino acids. We will journey from the foundational discoveries that revolutionized peptide synthesis to the sophisticated applications in modern drug development and bioconjugation, providing the theoretical underpinnings and field-proven protocols essential for researchers and scientists.

Historical Context and the Genesis of Activated Esters

Early efforts in peptide synthesis were fraught with difficulties, including low yields and significant racemization. A pivotal breakthrough came with the realization that the carboxyl group could be "activated" prior to coupling. While methods like acid chlorides and azides were developed, they often suffered from harsh reaction conditions or problematic side reactions.

The concept of using active esters emerged as a milder, more controllable alternative. Early work explored derivatives like p-nitrophenyl (ONp) esters, which demonstrated the core principle: by attaching the carboxyl group to an electron-withdrawing phenol, the resulting ester's carbonyl carbon becomes significantly more electrophilic and thus more reactive towards amines.[1] This innovation paved the way for the development of a diverse toolkit of activated esters, each with unique properties tailored for specific applications. The most significant of these were the N-hydroxysuccinimide (NHS) esters, introduced in the 1960s, which offered a near-perfect balance of high reactivity and good stability, cementing the role of activated esters in synthetic chemistry.[1]

The Underlying Principle: A Mechanistic Overview

The efficacy of an activated ester lies in its electronic structure. The ester moiety (the "activating group") contains strongly electron-withdrawing atoms, which pull electron density away from the carbonyl carbon. This induced positive dipole moment makes the carbonyl carbon a prime target for nucleophilic attack by the lone pair of electrons on a primary or secondary amine.

The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling the activating group as a stable, weakly basic leaving group. The stability of this leaving group is paramount; a more stable leaving group corresponds to a more reactive ester.

Fig 1. General mechanism of peptide bond formation using an activated ester.

Here, 'P' represents an N-terminal protecting group (e.g., Fmoc, Boc), 'R' is the amino acid side chain, and 'O-X' is the activating group that serves as the leaving group.

Key Classes of Activated Esters: A Comparative Analysis

While numerous activating groups exist, a few have become mainstays in the field due to their reliability and versatility.

N-Hydroxysuccinimide (NHS) Esters

NHS esters are arguably the most widely used class of activated esters, particularly in the realm of bioconjugation.[2][3] They are formed by coupling a carboxylic acid with N-hydroxysuccinimide.

  • Expertise & Experience: The popularity of NHS esters stems from their excellent balance of reactivity and relative stability. They are reactive enough to couple efficiently with primary amines at room temperature but are significantly more resistant to spontaneous hydrolysis than more reactive esters, especially in aqueous buffers.[3][4] This property is critical when labeling proteins in physiological conditions. The byproduct, N-hydroxysuccinimide, is water-soluble and easily removed during purification.[5]

  • Trustworthiness: The reaction of NHS esters with primary amines (such as the N-terminus of a peptide or the ε-amino group of a lysine residue) is highly specific and efficient under slightly basic conditions (pH 7.2-9), yielding a stable amide bond.[2][3][6]

Pentafluorophenyl (PFP) Esters

PFP esters are among the most reactive activated esters used in peptide synthesis.[7] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon exceptionally electrophilic.

  • Expertise & Experience: PFP esters are prized for their rapid coupling rates, which can minimize side reactions and are particularly useful for coupling sterically hindered amino acids.[7][8] They exhibit greater stability towards spontaneous hydrolysis compared to many other highly active esters.[9] This high reactivity and stability have led to their successful use in both solid-phase and automated flow-chemistry-based peptide synthesis.[8][10][11]

  • Trustworthiness: The high acylation efficiency of PFP esters allows for near-stoichiometric use of reactants, improving atom economy and simplifying purification, as fewer byproducts from side reactions are formed.[7][10]

Data Presentation: Comparative Overview of Common Activated Esters
Featurep-Nitrophenyl (ONp) EsterN-Hydroxysuccinimide (NHS) EsterPentafluorophenyl (PFP) Ester
Relative Reactivity ModerateHighVery High[7]
Stability to Hydrolysis ModerateGood[3]Very Good[9][11]
Racemization Risk Low to ModerateLowLow (due to rapid coupling)
Byproduct p-NitrophenolN-HydroxysuccinimidePentafluorophenol
Byproduct Removal Organic extractionAqueous extraction[5]Volatile, easily removed
Primary Application Early peptide synthesisBioconjugation, Protein Labeling[2][12]Difficult couplings, SPPS, Flow Chemistry[8][10]

Synthesis and Characterization: A Self-Validating System

The reliable synthesis of well-defined, isolable activated esters is crucial for their successful application. The most common and robust method involves the use of a carbodiimide coupling agent.

The Carbodiimide-Mediated Pathway

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that facilitate ester formation.[13][14]

The mechanism involves the protonation of the carbodiimide by the N-protected amino acid, followed by nucleophilic attack of the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is not isolated; it is immediately attacked by the hydroxyl of the activating group (e.g., N-hydroxysuccinimide) to form the desired activated ester and a urea byproduct.

Fig 2. Workflow for carbodiimide-mediated synthesis of an NHS ester.
Experimental Protocols
Protocol 1: Synthesis of an Fmoc-Amino Acid NHS Ester

This protocol describes a standard, reliable method for synthesizing an N-terminally protected activated ester amino acid.

  • Reagent Preparation: Dissolve one equivalent of the Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) and 1.1 equivalents of N-hydroxysuccinimide in an anhydrous solvent like dioxane or dichloromethane (DCM) with cooling in an ice bath.[1]

  • Carbodiimide Addition: Add a solution of 1.1 equivalents of Dicyclohexylcarbodiimide (DCC) in the same anhydrous solvent dropwise to the cooled amino acid solution.

  • Reaction: Allow the mixture to stir in the ice bath for 1-2 hours and then let it warm to room temperature to react overnight. A white precipitate of dicyclohexylurea (DCU) will form.[13]

  • Workup & Purification:

    • Filter off the precipitated DCU.

    • Concentrate the filtrate in vacuo.

    • Redissolve the resulting solid or oil in a suitable solvent like ethyl acetate.

    • Wash the organic solution sequentially with a mild acid (e.g., 5% citric acid), water, and brine to remove any unreacted starting materials and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Crystallization & Validation: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure, crystalline NHS ester.[1] The product's identity and purity should be validated by ¹H NMR, mass spectrometry, and melting point analysis.

Applications in Drug Development and Research

The utility of activated esters extends far beyond simple peptide chain elongation. They are indispensable tools in modern chemical biology and drug development.

Bioconjugation: Precision Labeling of Biomolecules

This is the most prominent application of activated esters, particularly NHS and PFP esters.[6][9] They are routinely used to attach reporter groups to proteins, antibodies, and nucleic acids.

  • Fluorescent Labeling: An NHS ester of a fluorescent dye can be used to covalently label an antibody for use in immunoassays or cellular imaging.[15]

  • Biotinylation: Biotin-NHS ester is used to tag proteins for affinity purification or detection using streptavidin-based systems.[3]

  • Drug Conjugation: In the development of Antibody-Drug Conjugates (ADCs), activated esters can be used to link the cytotoxic payload to lysine residues on the antibody, although more site-specific methods are now often preferred.

Protocol 2: Labeling a Protein with an NHS-Ester Dye
  • Buffer Preparation: Dissolve the target protein (e.g., Bovine Serum Albumin) in a suitable buffer at a concentration of 1-10 mg/mL. The optimal buffer pH for NHS ester coupling is 8.3-8.5.[2][3][12] Bicarbonate or borate buffers are commonly used. Avoid buffers containing primary amines (e.g., Tris).

  • Dye Preparation: Immediately before use, dissolve the NHS-ester functionalized dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][12]

  • Coupling Reaction: Add a calculated molar excess (typically 5-20 fold) of the dissolved dye to the protein solution while gently stirring. The exact ratio depends on the desired degree of labeling and must be optimized.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye and byproducts from the labeled protein conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_max).

Solid-Phase Peptide Synthesis (SPPS)

While most modern automated SPPS relies on in situ activation using reagents like HBTU or HATU, pre-formed, stable activated esters still have a role.[16][17] The use of highly reactive esters like PFP esters has seen a revival in SPPS, as they can drive difficult couplings to completion where other methods might fail.[10][18]

Troubleshooting and Authoritative Grounding

Even with robust protocols, challenges can arise. A self-validating system requires understanding potential pitfalls and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield Hydrolysis of Activated Ester: Reagents or solvents were not anhydrous; reaction performed in aqueous buffer for too long.[19]Ensure all reagents and solvents are dry. For aqueous reactions, use fresh ester solution and optimize reaction time.
Inactive Amine: Reaction pH is too low (<7), protonating the target amine.[2][12]Ensure reaction buffer pH is in the optimal range (typically 7.2-9.0).
Presence of Side Products Racemization: Over-activation or prolonged reaction times, especially with sensitive amino acids.Use additives like HOBt or HOAt during in situ activation.[16][17] Use moderately reactive, pre-formed esters where possible.
Reaction with other Nucleophiles: In complex biomolecules, other nucleophilic side chains (e.g., Cys, Tyr) may react, though this is less common than with amines.Optimize pH to favor amine reactivity. Consider using protecting groups for other reactive sites if necessary.
Difficulty in Purification Incomplete Reaction: Unreacted starting materials co-elute with the product.Drive the reaction to completion using a slight excess of the activated ester. Monitor reaction progress via TLC or LC-MS.
Urea Byproduct (from DCC): DCU is soluble in some organic solvents.Ensure complete precipitation by cooling the reaction mixture before filtration. If necessary, purify via column chromatography.

Conclusion: The Enduring Legacy and Future of Activation

From their conceptual origins as a milder alternative to aggressive acylating agents, activated ester amino acids have become indispensable reagents in chemistry and biology. Their development has been a story of continuous refinement, balancing the delicate interplay of reactivity, stability, and selectivity. The principles underpinning their function—enhancing electrophilicity and utilizing stable leaving groups—are fundamental to modern organic synthesis. As the demands for more complex bioconjugates, therapeutic peptides, and functionalized materials grow, the ongoing innovation in activation strategies will continue to be a critical enabler of scientific discovery, building upon the robust and reliable foundation laid by these remarkable chemical tools.

References

  • Tunable Activated Esters Enable Lysine-Selective Protein Labeling and Profiling | Analytical Chemistry - ACS Publications. (2024).
  • Active Esters in Solid-Phase Peptide Synthesis. (1989). PubMed.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025).
  • Pentafluorophenyl esters. Wikipedia.
  • comparative study of pentafluorophenyl esters in peptide coupling efficiency. Benchchem.
  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. PMC - NIH.
  • Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids. (1967). PubMed.
  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025).
  • Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Journal of the Chinese Chemical Society.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
  • Protein Labeling Reagents. Fisher Scientific.
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • N-Hydroxysuccinimide. Enamine.
  • The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. (2019). ChemicalBook.
  • Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modific
  • Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal.
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
  • Active ester – Knowledge and References. Taylor & Francis.
  • Activ
  • Active ester. Wikipedia.
  • Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. (2024).
  • Optimizing Chemical Synthesis: The Role of Activ
  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
  • Preparation of activated NHS-esters and their reaction with...
  • Coupling Reagents. Aapptec Peptides.
  • Synthesis of Amino Acids. (2022). Chemistry LibreTexts.
  • (a) Examples of classical activated esters for ∼70% lysine-selective...
  • Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers.
  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023).
  • Peptide synthesis. Wikipedia.
  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017). RSC Publishing.
  • Solid Phase Peptide Synthesis. (2021). Reddit.
  • How do I avoid side reactions while doing this peptide coupling reaction?. (2025). Reddit.
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • Carbodiimide. Wikipedia.
  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gel
  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. (2019). RSC Advances (RSC Publishing).
  • Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers (RSC Publishing).
  • Mechanism of peptide bond formation through carbodiimide..
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses.
  • Introduction to Peptide Synthesis. PMC - NIH.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Use of Fmoc-Asp(Obzl)-Opfp in Solid-Phase Peptide Synthesis

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Nα-Fmoc-L-aspartic acid β-benzyl ester α-pentafluorophenyl ester (Fmoc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Nα-Fmoc-L-aspartic acid β-benzyl ester α-pentafluorophenyl ester (Fmoc-Asp(Obzl)-Opfp) in solid-phase peptide synthesis (SPPS). We delve into the strategic rationale behind the selection of the benzyl (Bzl) and pentafluorophenyl (Pfp) groups, present a detailed, field-proven protocol for its application, and address the critical challenge of aspartimide formation. This guide is structured to provide not just a methodology, but a deep, causal understanding of the underlying chemistry to empower robust and successful peptide synthesis campaigns.

Introduction: The Strategic Value of Fmoc-Asp(Obzl)-Opfp

Solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide chemistry.[1][2][3] The success of synthesizing complex or lengthy peptide sequences hinges on the careful selection of orthogonally protected amino acid building blocks.[4] Fmoc-Asp(Obzl)-Opfp is a specialized derivative of aspartic acid designed to offer distinct advantages in specific synthetic contexts.

  • The β-Benzyl (Obzl) Ester Side-Chain Protection: The benzyl group is a classic, acid-labile protecting group.[5] Its primary role is to mask the reactive β-carboxyl group of the aspartic acid side chain, preventing it from interfering with the peptide bond formation at the α-amino group.[4] The Obzl group is stable to the mild basic conditions required for Fmoc group removal (typically piperidine in DMF) but is efficiently cleaved during the final trifluoroacetic acid (TFA)-based cleavage from the resin.[4][6] This orthogonality is fundamental to the Fmoc/tBu strategy.[4][7]

  • The α-Pentafluorophenyl (Opfp) Ester Activation: The pentafluorophenyl ester is a highly efficient activating group for the α-carboxyl function.[8] Pfp esters are notably reactive towards nucleophiles, such as the free N-terminal amine of the growing peptide chain, allowing for rapid and efficient coupling reactions under mild conditions.[8][9] A key advantage of using pre-activated Pfp esters is the avoidance of in-situ coupling reagents, which can sometimes lead to side reactions.[8] This "active ester" strategy can be particularly beneficial for minimizing racemization and improving coupling efficiency, especially in sterically hindered couplings.[9][10]

Core Protocol: Fmoc-Asp(Obzl)-Opfp Coupling Cycle

This protocol outlines a standard manual SPPS cycle. It is crucial to note that reaction times and equivalents may need to be optimized based on the specific peptide sequence, resin loading, and scale of the synthesis.

Reagents and Materials
Reagent/MaterialGrade/SpecificationSupplier Example
Rink Amide or Wang Resin100-200 mesh, ~0.5-1.0 mmol/gSigma-Aldrich, Bachem
Fmoc-Asp(Obzl)-OpfpPeptide Synthesis GradeVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
PiperidineReagent GradeSigma-Aldrich
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeSigma-Aldrich
1-Hydroxybenzotriazole (HOBt)AnhydrousOakwood Chemical
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)98%Alfa Aesar
Deionized Water (H₂O)18.2 MΩ·cmMillipore
SPPS Reaction VesselFritted glassChemglass
Step-by-Step Coupling Procedure

This procedure assumes a 0.1 mmol synthesis scale.

  • Resin Swelling:

    • Place the resin in the SPPS reaction vessel.

    • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour with gentle agitation.[11]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for an additional 10-15 minutes.

    • Drain the solution. The progress of Fmoc removal can be monitored spectrophotometrically.[12]

  • Washing:

    • Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:

      • DMF (3x)

      • DCM (3x)

      • DMF (3x)

    • Perform a Kaiser test to confirm the presence of a free primary amine.[11] A positive (blue) result indicates successful deprotection.

  • Coupling of Fmoc-Asp(Obzl)-Opfp:

    • Dissolve Fmoc-Asp(Obzl)-Opfp (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. Note: The addition of HOBt can significantly increase reaction rates.[10]

    • Add the amino acid solution to the resin.

    • Add DIEA (6 equivalents) to neutralize the protonated amine and catalyze the reaction.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Perform a Kaiser test. A negative (clear/yellow) result indicates complete coupling. If the test is positive, allow the reaction to proceed for another hour.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly:

      • DMF (3x)

      • DCM (3x)

      • DMF (3x)

  • Cycle Repetition:

    • The resin is now ready for the next deprotection and coupling cycle. Repeat steps 2-5 for each subsequent amino acid in the sequence.

SPPS Workflow Diagram

SPPS_Cycle cluster_main Standard SPPS Cycle Start Start Cycle (Free Amine on Resin) Deprotection Step 2: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 3: Washing (DMF, DCM) Deprotection->Wash1 Remove piperidine Coupling Step 4: Coupling (Fmoc-AA-Opfp, HOBt, DIEA) Wash1->Coupling Prepare for coupling Wash2 Step 5: Washing (DMF, DCM) Coupling->Wash2 Remove excess reagents End End Cycle (Fmoc-Protected Peptide) Wash2->End

Caption: Workflow for a single amino acid addition in SPPS.

Critical Challenge: Aspartimide Formation

A significant side reaction associated with aspartic acid residues in Fmoc SPPS is the formation of aspartimide.[1][3] This occurs when the backbone amide nitrogen attacks the side-chain ester, particularly under the basic conditions of Fmoc deprotection.[1][13] This five-membered ring is susceptible to nucleophilic attack by piperidine, which can result in a mixture of the desired α-peptide, the undesired β-peptide, and racemization.[1]

The Asp-Gly sequence is notoriously prone to this side reaction due to the lack of steric hindrance from the glycine residue.[1]

Mechanism of Aspartimide Formation

Aspartimide_Formation Peptide Peptide-Asp(Obzl)-Gly-Resin Intermediate Succinimide Intermediate (Aspartimide) Peptide->Intermediate Cyclization (Backbone N attacks side-chain) Base Piperidine (Base) Base->Peptide catalyzes AlphaPeptide α-Peptide (Desired) Intermediate->AlphaPeptide Ring opening (α-carbonyl) BetaPeptide β-Peptide (Side Product) Intermediate->BetaPeptide Ring opening (β-carbonyl) Racemized D-Asp Peptide (Racemized) Intermediate->Racemized Epimerization

Caption: Base-catalyzed formation of aspartimide and subsequent side products.

Mitigation Strategies

While the Obzl protecting group is moderately effective at reducing aspartimide formation compared to more labile esters like OtBu, additional precautions are recommended, especially for sensitive sequences:

  • Modified Deprotection: For Asp-Gly or other sensitive sequences, consider using a modified deprotection cocktail containing 20% piperidine and 0.1 M HOBt in DMF. The HOBt acts as a proton source that can help suppress the cyclization.

  • Reduced Deprotection Times: Minimize the exposure to piperidine by using shorter deprotection times (e.g., 2 + 5 minutes) where possible, provided Fmoc removal is complete.

  • Use of Bulky Protecting Groups: For exceptionally difficult sequences, alternative building blocks with bulkier side-chain protecting groups (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH) may be necessary to sterically hinder the intramolecular attack.[14]

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups, including the Asp(Obzl), must be removed.

Cleavage Cocktail Selection

The composition of the cleavage cocktail is critical and depends on the amino acids present in the sequence.[15] A standard, robust cocktail for peptides containing Asp(Obzl) is Reagent K or a variation thereof.[16][17]

ReagentComposition (v/v)Purpose
Reagent K TFA / Water / Phenol / Thioanisole / EDT82.5% / 5% / 5% / 5% / 2.5%
Reagent B TFA / Water / Phenol / TIS88% / 5% / 5% / 2%
  • TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like Obzl and Boc.[15]

  • Water: Scavenges tert-butyl cations generated from Boc group removal.[15]

  • Phenol/Thioanisole: Cation scavengers that protect sensitive residues like Trp and Tyr from modification.[16]

  • TIS (Triisopropylsilane): An efficient scavenger for trityl-based protecting groups and other cations.[17]

  • EDT (Ethanedithiol): A scavenger particularly useful for protecting Cys residues.[16]

Cleavage Protocol
  • Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the chosen cleavage cocktail fresh. For a 0.1 mmol synthesis, use approximately 2-5 mL of the cocktail.[18]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[16][18]

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding cold methyl-t-butyl ether (MTBE) (approx. 10x the volume of the filtrate).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC and confirm its identity via mass spectrometry.

Conclusion

Fmoc-Asp(Obzl)-Opfp is a valuable building block in the peptide chemist's toolkit. Its pre-activated nature facilitates efficient coupling, while the benzyl side-chain protection offers a classic and reliable orthogonal strategy. A thorough understanding of its application, particularly the proactive mitigation of aspartimide formation, is key to its successful implementation. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this reagent into their SPPS workflows to achieve high-purity target peptides.

References

  • Parlato, M. C., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. PubMed. Available at: [Link]

  • Hartman, A. M. T., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. Available at: [Link]

  • Neumann, H., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. Available at: [Link]

  • Neumann, H., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. National Institutes of Health. Available at: [Link]

  • Ollivier, N., et al. (2017). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. PubMed Central. Available at: [Link]

  • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed. Available at: [Link]

  • Varkey, J. T. (2011). Introduction to Peptide Synthesis. PubMed Central. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]

  • AAPPTec. (n.d.). Cleavage Cocktail Selection. AAPPTec. Available at: [Link]

  • Wikipedia. (2024). Peptide synthesis. Wikipedia. Available at: [Link]

  • Nishizawa, Y., et al. (2021). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. Available at: [Link]

  • Taylor, J. E., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health. Available at: [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec. Available at: [Link]

  • Hilvano, E. G. V., et al. (2015). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Available at: [Link]

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. ACS Publications. Available at: [Link]

  • Zinieris, N., et al. (2023). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Nishizawa, Y., et al. (2021). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ResearchGate. Available at: [Link]

  • GL Biochem (Shanghai) Ltd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. Available at: [Link]

  • Liffert, R., & Undheim, K. (2015). Cleavage of synthetic peptides. Google Patents.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Advances in Fmoc solid-phase peptide synthesis. PubMed Central. Available at: [Link]

  • Gónzalez-Muñiz, R., et al. (2010). A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- Or β-carboxylic group. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2011). Study on synthesis of Fmoc-L-Asp-4-OBn. Journal of Pharmaceutical Practice and Service. Available at: [Link]

  • Hartman, A. M. T., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: The Strategic Application of Fmoc-Asp(Obzl)-Opfp in the Synthesis of Therapeutic Peptides

Introduction: The Imperative for Precision in Peptide Synthesis The landscape of modern therapeutics is increasingly shaped by synthetic peptides, molecules whose efficacy is intrinsically linked to the precision of thei...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Peptide Synthesis

The landscape of modern therapeutics is increasingly shaped by synthetic peptides, molecules whose efficacy is intrinsically linked to the precision of their chemical synthesis. Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, has become the cornerstone of this field.[1][2][3] This method's success hinges on the strategic use of protecting groups and activation strategies to ensure the sequential, error-free assembly of amino acids into a target sequence.

This guide provides an in-depth examination of Fmoc-Asp(Obzl)-Opfp , a pivotal building block for incorporating aspartic acid into therapeutic peptides. We will dissect the synergistic roles of its three core components: the Nα-Fmoc group for temporary amine protection, the side-chain benzyl ester (Obzl) for orthogonal protection, and the pre-activated pentafluorophenyl (Opfp) ester for efficient carboxyl activation. Understanding the interplay of these functionalities is key to leveraging this reagent for the successful synthesis of high-purity, complex peptide APIs.

Scientific Rationale: A Triad of Functionality

The design of Fmoc-Asp(Obzl)-Opfp is a testament to the principles of modern orthogonal peptide chemistry. Each component is selected to perform a specific function with high efficiency and minimal side reactions.

The Nα-Fmoc Group: Mild and Reliable Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard for temporary Nα-amino protection in modern SPPS. Its defining advantage is its lability to mild basic conditions, typically a solution of piperidine in an organic solvent like DMF.[4][5] This allows for its repeated removal throughout the synthesis without damaging the acid-labile side-chain protecting groups (like Obzl) or the bond anchoring the peptide to the resin, a critical feature for maintaining peptide integrity.[6]

The β-Carboxyl Obzl Group: Essential Side-Chain Shielding

The carboxylic acid side chain of aspartic acid is a reactive site that must be protected to prevent it from forming unwanted branches or participating in other side reactions during peptide elongation.[7][8] The benzyl (Bzl) ester is a classic and effective choice for this purpose. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acid, typically during the final Trifluoroacetic Acid (TFA)-mediated cleavage of the peptide from the solid support.[9][10]

A primary concern when incorporating Asp residues is the risk of aspartimide formation . This intramolecular cyclization can occur upon exposure to the basic conditions of Fmoc deprotection, leading to a mixture of difficult-to-separate impurities, including α- and β-aspartyl peptides and racemized products.[3][11] While the Obzl group does not entirely prevent this, the rapid coupling kinetics afforded by the Opfp ester (discussed next) can help minimize the exposure time of the critical Asp-Xxx peptide bond to basic conditions in subsequent cycles.

The α-Carboxyl Opfp Ester: Pre-activation for Superior Coupling

The pentafluorophenyl (Opfp) ester represents a highly efficient "active ester" strategy for peptide bond formation.[12] The highly electron-withdrawing nature of the perfluorinated phenyl ring makes the ester carbonyl exceptionally electrophilic and an excellent leaving group, poised for rapid aminolysis by the free N-terminal amine of the growing peptide chain.[13]

The advantages of this pre-activated approach are significant:

  • Rapid Kinetics: PFP esters exhibit significantly higher coupling rates compared to many other active esters, which translates to shorter reaction times and higher efficiency.[14][15]

  • Reduced Side Reactions: The fast coupling minimizes the risk of side reactions, most notably racemization at the α-carbon of the aspartic acid residue.[12][14]

  • Elimination of In-Situ Reagents: It avoids the need to use separate, in-situ coupling reagents (e.g., carbodiimides or uronium salts), thereby preventing side reactions associated with these activators and simplifying the workflow.[13][16]

  • Stability: Fmoc-amino acid-Opfp esters are stable, crystalline solids that can be prepared in advance and stored, ensuring consistency and reliability in the synthesis process.[16]

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its correct handling and application.

PropertyValueSource
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-benzyl α-pentafluorophenyl ester[17]
CAS Number 86061-03-2[17]
Molecular Formula C₃₂H₂₂F₅NO₆[17]
Molecular Weight 611.51 g/mol [17]
Appearance White to off-white powder/crystalline solid[18]
Melting Point 122 - 126 °C[18]
Storage 2-8°C, protect from moisture[19]

Visualization of Key Processes & Structures

Visual aids are crucial for conceptualizing the complex molecular transformations in SPPS.

SPPS_Workflow Resin Peptide-Resin (Nα-Fmoc protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Step 2: Washing (DMF, IPA) Deprotection->Washing1 FreeAmine Peptide-Resin (Free Nα-Amine) Washing1->FreeAmine Coupling Step 3: Coupling (Add Fmoc-Asp(Obzl)-Opfp in DMF) FreeAmine->Coupling KaiserTest Monitoring (Kaiser Test) Coupling->KaiserTest Washing2 Step 4: Washing (DMF) NextCycle Peptide-Resin + Asp (Nα-Fmoc protected) Washing2->NextCycle NextCycle->Deprotection Repeat for next AA KaiserTest->Coupling If incomplete, recouple KaiserTest->Washing2 If complete

Caption: SPPS cycle for incorporating Fmoc-Asp(Obzl)-Opfp.

Detailed Experimental Protocol

This protocol outlines the manual incorporation of a single Fmoc-Asp(Obzl)-Opfp residue onto a solid support (e.g., Rink Amide resin) during SPPS. The procedure is based on a 0.1 mmol synthesis scale.

Materials & Reagents
  • Resin: Rink Amide MBHA resin (or other suitable Fmoc-compatible resin), pre-loaded with the preceding amino acid.

  • Fmoc-Asp(Obzl)-Opfp

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Washing Solutions: DMF, IPA.

  • Kaiser Test Kit: For monitoring coupling completion. [20]* Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus.

Protocol Steps
StepProcedureRationale & Expert Notes
1. Resin Swelling & Preparation If starting a new synthesis, swell the resin in DMF for at least 1 hour. For an ongoing synthesis, ensure the resin is in a DMF-solvated state. Drain the solvent from the peptide-resin.Proper solvation of the polystyrene matrix is critical for reagent accessibility and reaction efficiency.
2. Nα-Fmoc Deprotection 1. Add 20% piperidine/DMF solution to the resin. 2. Agitate for 3 minutes. Drain. 3. Add fresh 20% piperidine/DMF solution. 4. Agitate for 10-15 minutes. Drain.A two-stage deprotection is standard. The first short treatment removes the piperidine-dibenzofulvene adduct, while the second ensures complete Fmoc removal. [21]
3. Washing Post-Deprotection Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is: • DMF (5x) • IPA (2x) • DMF (3x)This is a critical step. Residual piperidine is basic and will neutralize the activated ester, preventing the coupling reaction. Thorough washing is mandatory.
4. Coupling Reaction 1. In a separate vial, dissolve 3 equivalents of Fmoc-Asp(Obzl)-Opfp (0.3 mmol, 183.5 mg) in a minimal volume of DMF. 2. Add the dissolved amino acid solution to the deprotected peptide-resin. 3. Agitate at room temperature for 60-90 minutes.A 3-fold excess is typically sufficient due to the high reactivity of the Opfp ester. Unlike standard protocols, no additional coupling reagents (HBTU, HATU, DIC) are required. [13][16]
5. Monitoring Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (beads remain yellow/colorless) indicates a complete reaction (no free primary amines). A positive result (blue beads) indicates incomplete coupling.The Kaiser test is a reliable in-process control to confirm the consumption of all free N-terminal amines. [20]If the test is positive, continue the coupling for another 30 minutes or consider a recoupling step.
6. Washing Post-Coupling Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess activated amino acid and the pentafluorophenol by-product.Efficient washing ensures that the subsequent deprotection step for the next cycle is not compromised by residual reagents.
7. Cycle Repetition The resin is now ready for the deprotection of the newly added Fmoc-Asp(Obzl)-Opfp residue, repeating the cycle from Step 2 for the next amino acid in the sequence.The entire process is cyclical, building the peptide one residue at a time. [22]
Final Cleavage and Deprotection

After the full peptide sequence is assembled, the final step is to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the Asp(Obzl) ester.

  • Reagent: Cleavage Cocktail (e.g., Reagent K or a simpler mixture). A common, less odorous cocktail is 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) . [9]* Procedure:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge, decant the ether, and dry the crude peptide pellet.

The TIS acts as a scavenger to trap the reactive benzyl cations released from the Obzl group, preventing the re-alkylation of sensitive residues like Tryptophan or Methionine. [9]

Conclusion

Fmoc-Asp(Obzl)-Opfp is a highly effective and strategically designed building block for the synthesis of therapeutic peptides. Its pre-activated pentafluorophenyl ester functionality provides rapid and efficient coupling, which minimizes the risk of racemization and avoids the complications of in-situ activation reagents. [13][14][16]When integrated into a well-controlled Fmoc/tBu SPPS protocol, this reagent enables the reliable incorporation of aspartic acid, contributing to the successful synthesis of complex and high-purity peptide drug candidates. The protocols and insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to harness the full potential of this valuable synthetic tool.

References

  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). National Institutes of Health (NIH).
  • Optimizing Peptide Synthesis: The Role of Pentafluorophenyl Trifluoroacetate. Self-published source.
  • The Crucial Role of Pentafluorophenol in Efficient Peptide Synthesis. Self-published source.
  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025). ACS Publications.
  • Pentafluorophenol and its derivatives. Suzhou Highfine Biotech.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). ResearchGate.
  • Fmoc-Asp(OBzl)-OH. Sigma-Aldrich.
  • FMOC-ASP(OBZL)-OPFP | 86061-03-2. ChemicalBook.
  • Fmoc-Asp(OBzl)-OH Novabiochem. Sigma-Aldrich.
  • Fmoc-Asp-OBzl | C26H23NO6. PubChem, National Institutes of Health.
  • Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. (2014). PubMed Central, National Institutes of Health.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
  • Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab.
  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
  • Fmoc-L-aspartic acid β-benzyl ester. Chem-Impex.
  • Protocol for deprotection of Fmoc-O-benzylphospho-l-serine during solid phase peptide synthesis. (2017). ResearchGate.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Self-published source.
  • Advances in Fmoc solid-phase peptide synthesis. PubMed Central, National Institutes of Health.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
  • Overview of Solid Phase Peptide Synthesis (SPPS). Self-published source.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository.
  • Advances in Fmoc solid-phase peptide synthesis. (2015). ResearchGate.
  • Advances in Fmoc solid-phase peptide synthesis. PubMed, National Institutes of Health.
  • Amino Acid Derivatives for Peptide Synthesis. Self-published source.
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020). PubMed, National Institutes of Health.
  • Introduction to Peptide Synthesis. PubMed Central, National Institutes of Health.
  • Fmoc-OPfp Amino Acids Archives. Aapptec Peptides.
  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Cleavage of synthetic peptides. Google Patents.

Sources

Method

Fmoc-Asp(Obzl)-Opfp for preparing peptide libraries

An In-Depth Guide to the Application of Fmoc-Asp(Obzl)-Opfp for the Efficient Synthesis of Peptide Libraries Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researche...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Fmoc-Asp(Obzl)-Opfp for the Efficient Synthesis of Peptide Libraries

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of N-α-Fmoc-L-aspartic acid β-benzyl ester α-pentafluorophenyl ester (Fmoc-Asp(Obzl)-Opfp) for the synthesis of peptide libraries. We will explore the underlying chemical principles that make this reagent a superior choice for specific applications and provide detailed, field-tested protocols for its successful implementation in solid-phase peptide synthesis (SPPS).

The Strategic Advantage of Pre-activation: Why Fmoc-Asp(Obzl)-Opfp?

In the landscape of solid-phase peptide synthesis (SPPS), the efficiency and fidelity of the coupling step are paramount. The choice of reagents directly impacts the purity of the crude product, the prevalence of side reactions, and the overall success of synthesizing complex or lengthy peptide sequences. Fmoc-Asp(Obzl)-Opfp is a "pre-activated" amino acid derivative, a feature that confers significant advantages, particularly in the demanding context of peptide library construction.

Deconstructing the Molecule: A Trifecta of Functionality

To appreciate its utility, we must first understand the role of each component of the Fmoc-Asp(Obzl)-Opfp molecule.

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: This is the temporary protecting group for the α-amino terminus. Its lability to basic conditions (typically piperidine) while remaining stable to acidic conditions forms the cornerstone of the widely adopted Fmoc/tBu orthogonal synthesis strategy.[1][2][3] This allows for the iterative deprotection and coupling of amino acids to build the peptide chain.[4][5]

  • The Obzl (Benzyl) Ester: This group serves as the "permanent" protection for the β-carboxyl side chain of the aspartic acid residue. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage step.[1][4][6] This orthogonality is critical for successful synthesis.[5][7]

  • The Opfp (Pentafluorophenyl) Ester: This is the key to the reagent's power. The highly electron-withdrawing nature of the pentafluorophenyl ring makes it an excellent leaving group.[8] This transforms the amino acid's carboxyl group into a highly reactive "active ester".[9][10] Unlike traditional SPPS, where a coupling reagent (e.g., HBTU, DIC) is added in situ to activate the carboxylic acid, Fmoc-amino acid-Opfp esters are pre-activated. This provides the distinct advantage of rapid coupling reactions while avoiding the contact of the growing peptide chain with potentially harmful activating reagents, thereby reducing side reactions.[8]

***dot graph "Fmoc_Asp_Obzl_Opfp_Structure" { layout=neato; node [shape=none, margin=0]; chem [image="https://storage.googleapis.com/gemini-generative-ai-hub/chem_img/Fmoc-Asp(Obzl)-Opfp.png", label=""];

Fmoc_label [label="Fmoc Group\n(Base-Labile Nα-Protection)", pos="0.5,2.5!", fontcolor="#202124"]; Opfp_label [label="Opfp Active Ester\n(Highly Reactive for Coupling)", pos="6.5,0.5!", fontcolor="#202124"]; Obzl_label [label="Obzl Group\n(Acid-Labile Side-Chain Protection)", pos="2.5,-2.5!", fontcolor="#202124"];

// Invisible nodes for positioning arrows Fmoc_target [pos="1.5,1.8!", style=invis]; Opfp_target [pos="5.0,0.8!", style=invis]; Obzl_target [pos="3.5,-1.5!", style=invis];

// Edges to point to parts of the molecule Fmoc_label -> Fmoc_target [arrowhead=normal, color="#4285F4"]; Opfp_label -> Opfp_target [arrowhead=normal, color="#EA4335"]; Obzl_label -> Obzl_target [arrowhead=normal, color="#34A853"]; }

Caption: Chemical structure of Fmoc-Asp(Obzl)-Opfp.

Causality of Experimental Choice: Speed and Purity

The use of pre-formed active esters like Fmoc-Asp(Obzl)-Opfp is a deliberate choice to optimize two critical parameters:

  • Reaction Kinetics: Pentafluorophenyl esters exhibit significantly higher coupling rates compared to other active esters and even many in situ activation methods.[9][10][11] This translates to shorter reaction times, increasing throughput—a vital factor for constructing large libraries.

  • Minimization of Side Reactions: By eliminating the need for a separate coupling reagent and additives during the reaction, the risk of side reactions such as racemization is significantly reduced.[11][12] Furthermore, the growing peptide is not exposed to the byproducts of coupling reagents, leading to a cleaner crude product and simplifying subsequent purification.[13]

FeatureRole in Peptide SynthesisKey Advantage for Libraries
Fmoc Group Temporary Nα-protectionEnables standard, reliable iterative synthesis cycles.
Obzl Group Permanent side-chain protectionEnsures orthogonality; compatible with final TFA cleavage.
Opfp Ester Pre-activated carboxyl groupFast, efficient coupling without in situ reagents; higher purity.[8][13]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. Each step includes checkpoints and rationale to ensure the highest probability of success.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminally amidated peptides) or a pre-loaded Wang/trityl resin appropriate for the C-terminal residue.

  • Fmoc-Protected Amino Acids: Standard Fmoc-amino acids with appropriate side-chain protection (e.g., Trt, Boc, tBu).

  • Fmoc-Asp(Obzl)-Opfp

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Monitoring: 2% Ninhydrin in ethanol, 80% Phenol in ethanol, Pyridine (for Kaiser Test).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Precipitation/Washing: Cold diethyl ether.

Protocol 1: Standard Solid-Phase Synthesis Cycle

This protocol outlines a single coupling cycle. This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Cycle start Start: Peptide-Resin with Fmoc deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Step 2: DMF Wash (Removes Piperidine & Dibenzofulvene) deprotection->wash1 coupling Step 3: Coupling (Add Fmoc-AA-Opfp in DMF) wash1->coupling wash2 Step 4: DMF/DCM Wash (Removes Excess Reagents) coupling->wash2 kaiser Step 5: Monitoring (Kaiser Test: Blue -> Complete) wash2->kaiser end End: Peptide-Resin (n+1) with Fmoc kaiser->end repeat Repeat Cycle for Next Amino Acid end->repeat repeat->deprotection

Caption: The iterative workflow of the Fmoc-SPPS cycle.

Step-by-Step Methodology:

  • Resin Swelling: Place the resin in a reaction vessel. Add DCM and allow it to swell for 30 minutes. Drain the DCM and wash with DMF (3x).

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain. Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes. This two-step process ensures complete removal of the Fmoc group.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine. A lingering base can neutralize the incoming active ester. Follow with DCM washes (3x) and DMF washes (3x).

  • Coupling with Fmoc-Asp(Obzl)-Opfp:

    • Dissolve 2.0 equivalents of Fmoc-Asp(Obzl)-Opfp (relative to the resin loading capacity) in a minimal amount of DMF.

    • Add the solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature. Due to the high reactivity of the Opfp ester, coupling is often complete within 30-60 minutes.[9][11]

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete reaction. If the test is positive (beads turn blue), allow the reaction to proceed for another 30 minutes and re-test.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin with DMF (3x) and DCM (3x) to remove any unreacted amino acid and the pentafluorophenol byproduct. The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Split-and-Pool Synthesis for a Combinatorial Library

The "split-and-pool" (or "one-bead, one-compound") method is a powerful technique for generating vast peptide libraries.[14] The high efficiency of Fmoc-Asp(Obzl)-Opfp is particularly beneficial here, ensuring near-complete couplings at each step across thousands of beads.

Let's assume we want to synthesize a library with the structure X-Y-Asp-Z-Resin, where X, Y, and Z can be one of three amino acids (AA1, AA2, AA3).

Split_and_Pool cluster_0 Position Z cluster_1 Position Asp cluster_2 Position Y cluster_3 Position X start Start with Resin split1 Split into 3 pools start->split1 p1_z Couple AA1 split1->p1_z p2_z Couple AA2 split1->p2_z p3_z Couple AA3 split1->p3_z pool1 Pool & Mix p1_z->pool1 p2_z->pool1 p3_z->pool1 asp Couple Fmoc-Asp(Obzl)-Opfp (to all beads) pool1->asp split2 Split into 3 pools asp->split2 p1_y Couple AA1 split2->p1_y p2_y Couple AA2 split2->p2_y p3_y Couple AA3 split2->p3_y pool2 Pool & Mix p1_y->pool2 p2_y->pool2 p3_y->pool2 split3 Split into 3 pools pool2->split3 p1_x Couple AA1 split3->p1_x p2_x Couple AA2 split3->p2_x p3_x Couple AA3 split3->p3_x pool3 Pool & Mix p1_x->pool3 p2_x->pool3 p3_x->pool3 final Final Library (27 unique peptides) pool3->final

Caption: Workflow for a Split-and-Pool peptide library synthesis.

Step-by-Step Methodology:

  • Initial Setup: Start with the desired amount of resin in a single reaction vessel.

  • Synthesis of Position Z:

    • Perform Fmoc deprotection on the entire batch of resin.

    • SPLIT: Divide the resin into three equal portions in separate reaction vessels.

    • COUPLE: In vessel 1, couple AA1. In vessel 2, couple AA2. In vessel 3, couple AA3, using standard in situ activation methods.

    • POOL: After confirming complete coupling in all vessels, combine all the resin back into a single vessel. Wash thoroughly.

  • Synthesis of Aspartic Acid Position:

    • With the pooled resin, perform a single Fmoc deprotection step.

    • Couple Fmoc-Asp(Obzl)-Opfp to the entire batch of resin as described in Protocol 1. The speed and reliability of this reagent are ideal for this step where all beads are treated identically.

  • Synthesis of Positions Y and X: Repeat the "SPLIT-COUPLE-POOL" process for the variable positions Y and X, using the desired sets of amino acids for each position.

  • Final Deprotection: After the final coupling, perform one last Fmoc deprotection to reveal the N-terminal amine.

Protocol 3: Final Cleavage and Deprotection

This step simultaneously cleaves the completed peptide from the solid support and removes the permanent side-chain protecting groups (like Obzl).

ReagentFunctionRationale
TFA Strong AcidCleaves the peptide from the resin and removes acid-labile protecting groups (e.g., Obzl, Boc, tBu, Trt).
TIS ScavengerTraps carbocations generated from protecting groups, preventing re-attachment to sensitive residues like Trp and Met.[15]
Water ScavengerHelps suppress side reactions, particularly with tryptophan.[15]

Step-by-Step Methodology:

  • Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under a vacuum.

  • Cleavage: Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin.

  • Reaction: Agitate gently at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitation: Add the TFA solution dropwise into a 50 mL centrifuge tube filled with cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with fresh cold ether (2x). Dry the crude peptide under vacuum.

  • Analysis: The crude peptide can now be analyzed by HPLC and Mass Spectrometry before final purification.

Concluding Remarks for the Practicing Scientist

The adoption of Fmoc-Asp(Obzl)-Opfp into your peptide library synthesis workflow represents a strategic decision to prioritize speed, efficiency, and purity. By leveraging a pre-activated building block, you circumvent the need for in situ coupling reagents, thereby shortening cycle times and eliminating a significant source of potential side reactions. This is particularly impactful in combinatorial synthesis, where the fidelity of each coupling step is multiplied across the entire library. The protocols provided herein offer a robust framework for harnessing the full potential of this powerful reagent, enabling the reliable and rapid generation of high-quality peptide libraries for downstream screening and drug discovery applications.

References

  • National Center for Biotechnology Information (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. U.S. National Library of Medicine.
  • Fengchen Chemsupply (n.d.). Optimizing Peptide Synthesis: The Role of Pentafluorophenyl Trifluoroacetate.
  • Fengchen Chemsupply (n.d.). The Crucial Role of Pentafluorophenol in Efficient Peptide Synthesis.
  • ACS Publications (2022). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
  • Suzhou Highfine Biotech (n.d.). Pentafluorophenol and its derivatives.
  • BenchChem (n.d.). Application Notes and Protocols for Peptide Library Synthesis using Z-His-Phe-Phe-OEt.
  • BenchChem (2025). A Head-to-Head Comparison of Cleavage Cocktails for Z-Asp-OBzl Deprotection.
  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
  • de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
  • Wikipedia (n.d.). Peptide synthesis.
  • Suppo, J.-S., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses.
  • Collins, J. M., & Porter, K. A. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
  • National Center for Biotechnology Information (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. U.S. National Library of Medicine.
  • Nefkens, G. H. L., & Tesser, G. I. (1961). A NOVEL ACTIVATED ESTER IN PEPTIDE SYNTHESES. Journal of the American Chemical Society.
  • Royal Society of Chemistry (2021). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Yoo, B. K., et al. (2005). Synthesis of Decapeptide of L-aspartic Acid and benzyl-L-aspartic Acid by Solid Phase Peptide Synthesis. Archives of Pharmacal Research.
  • AAPPTec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Springer Nature Experiments (n.d.). Fmoc Solid-Phase Peptide Synthesis.
  • Lam, K. S., & Lebl, M. (n.d.). Combinatorial Peptide Library Protocols. 5Z.com.
  • Radboud Repository (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Biosynth (n.d.). Protecting Groups in Peptide Synthesis.
  • Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
  • Sigma-Aldrich (n.d.). Fmoc Resin Cleavage and Deprotection.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scaling Up Synthesis with Fmoc-Asp(Obzl)-Opfp

Section 1: Introduction to Large-Scale Synthesis with Fmoc-Asp(Obzl)-Opfp Welcome to the technical support center for challenges in scaling up peptide synthesis using Nα-Fmoc-L-aspartic acid β-benzyl ester α-pentafluorop...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to Large-Scale Synthesis with Fmoc-Asp(Obzl)-Opfp

Welcome to the technical support center for challenges in scaling up peptide synthesis using Nα-Fmoc-L-aspartic acid β-benzyl ester α-pentafluorophenyl ester (Fmoc-Asp(Obzl)-Opfp). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your process development and manufacturing campaigns.

Fmoc-Asp(Obzl)-Opfp is a highly activated amino acid derivative designed for efficient peptide bond formation. While it performs reliably at the laboratory scale, transitioning to kilogram-scale production introduces significant challenges related to reaction kinetics, solubility, and impurity profiles. This guide is structured to address these specific issues in a practical, question-and-answer format, providing field-proven insights to ensure your scale-up process is robust, reproducible, and successful.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the use of Fmoc-Asp(Obzl)-Opfp?

When moving from benchtop to production-scale reactors (often up to 1000 liters), several factors that are negligible at a small scale become critical.[1] These include:

  • Aspartimide Formation: This is the most significant challenge, a base-catalyzed side reaction that leads to hard-to-remove impurities.[2]

  • Solubility and Concentration: Reagents and building blocks must remain soluble at high concentrations (ideally ≥0.25 M) to minimize solvent volume and prevent clogging of equipment.[1]

  • Thermal Management: Peptide coupling is an exothermic process. In large reactors, inadequate heat dissipation can increase the rate of side reactions.

  • Reagent Stability: In a production environment, stock solutions of activated amino acids may be held for extended periods, increasing the risk of degradation or hydrolysis.[1]

  • Purification: The by-products of aspartimide formation, particularly the β-aspartyl peptide, are often isobaric and co-elute with the target peptide, making large-scale purification exceptionally difficult and costly.[3]

Q2: Why is aspartimide formation a critical issue for Asp(Obzl), and how is it triggered?

Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue. This reaction is catalyzed by the base (typically 20-50% piperidine in DMF) used for Fmoc deprotection.[2][4] The benzyl ester (Obzl) is more susceptible to this reaction than bulkier esters like tert-butyl (OtBu).[5] The resulting succinimide intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or be attacked by piperidine to form piperidide adducts.[3] This side reaction is particularly problematic in sequences like Asp-Gly, Asp-Asn, and Asp-Ser due to steric factors.[6]

Q3: How does the choice of the Opfp active ester impact the process at scale?

Pentafluorophenyl (Pfp) esters are highly activated, which facilitates rapid coupling kinetics. This is advantageous for driving reactions to completion and minimizing cycle times. However, this high reactivity also makes them more susceptible to hydrolysis from trace amounts of water in solvents or reagents. On a large scale, where solvent volumes are vast and transfer times are longer, maintaining strictly anhydrous conditions is more challenging but absolutely critical to prevent the deactivation of the expensive building block.

Q4: What are the key operational differences between lab-scale and large-scale synthesis environments?

The primary differences lie in the physical handling and engineering aspects of the process.[1]

  • Mixing: Lab-scale synthesizers use shaking or nitrogen bubbling, whereas large-scale reactors use mechanical agitation, which can have different efficiency and create localized "hot spots."[1]

  • Reagent Addition & Filtration: Pumping large volumes of solvents and reagents and filtering the resin are time-consuming operations at scale, extending the exposure of the peptide-resin to various chemical environments.[1]

  • In-Process Controls (IPCs): Taking representative samples from a large, heterogeneous resin slurry for tests like the Kaiser test requires validated sampling procedures to be meaningful.

Section 3: Troubleshooting Guide

Problem 1: Low Coupling Efficiency or Incomplete Reaction
  • Potential Causes:

    • Hydrolysis of Opfp Ester: The activated ester has been deactivated by moisture in the solvent (DMF), on the resin, or from the atmosphere during prolonged reagent preparation and addition.

    • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of the N-terminal amine, especially in "difficult" sequences prone to aggregation.[1]

    • Insufficient Reagent Equivalents: At scale, variability in resin loading and swelling can make standard equivalents insufficient.

    • Steric Hindrance: The target sequence may be sterically demanding, requiring longer reaction times or elevated temperatures.

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Use high-purity, low-water DMF (<300 ppm). Dry the resin meticulously before the coupling step. Blanket the reactor with inert gas (Nitrogen or Argon) during reagent preparation and transfer.

    • Optimize Swelling Protocol: Allow the resin to swell completely in the reaction solvent for at least 1 hour with gentle agitation before the first deprotection.

    • Perform a Double Coupling: For critical or sterically hindered residues, a second coupling with fresh reagents is often more effective and economical than extending the time of the first coupling.

    • Utilize In-Process Controls: After the initial coupling, take a resin sample and perform a quantitative ninhydrin (Kaiser) test. If the test is positive, indicating free amines, proceed with a second coupling.

Problem 2: Significant Aspartimide-Related Impurities Detected by LC-MS
  • Potential Causes:

    • Prolonged Piperidine Exposure: Extended Fmoc deprotection times or inefficient washing allows the base to remain in contact with the Asp(Obzl) residue, promoting cyclization.

    • Elevated Temperature: High temperatures during either deprotection or coupling can accelerate aspartimide formation.[4][6]

    • Sequence-Specific Propensity: The peptide sequence, especially an Asp-Gly motif, is highly susceptible to this side reaction.[6]

  • Recommended Solutions:

    • Minimize Deprotection Time: Use shorter, repeated deprotection steps (e.g., 2 x 5-7 minutes) instead of a single long step. Ensure rapid and thorough washing after deprotection to completely remove piperidine.

    • Control Reaction Temperature: Use a jacketed reactor to maintain a consistent temperature, ideally between 20-25°C.

    • Modify Deprotection Cocktail: The addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help suppress aspartimide formation.[7]

    • Consider Alternative Protecting Groups: For exceptionally problematic sequences, the most robust solution is to switch from Fmoc-Asp(Obzl)-OH to a derivative designed to suppress this side reaction, such as Fmoc-Asp(OBno)-OH (3-nitro-2-pyridinesulfenyl-beta-benzyl ester), which has been shown to dramatically reduce aspartimide formation.[3]

Problem 3: Difficult Final Product Purification
  • Potential Causes:

    • Co-elution of Impurities: The primary cause is the presence of aspartimide-derived impurities, such as the β-aspartyl peptide, which has the same mass and very similar chromatographic behavior to the desired product.[3]

    • Racemization: The chiral center of the aspartimide ring is labile, leading to epimerization and the formation of D-Asp impurities that are difficult to separate.[3]

  • Recommended Solutions:

    • Focus on Prevention: The most effective strategy is to prevent the formation of these impurities in the first place using the solutions described in Problem 2. Purification cannot easily rescue a synthesis with high levels of aspartimide-related by-products.

    • Optimize HPLC Method: Develop a high-resolution HPLC method using a long column, shallow gradient, and potentially a different stationary phase or ion-pairing reagent to maximize the separation of closely eluting species.

    • Implement Orthogonal Purification: Consider alternative purification techniques such as ion-exchange chromatography if the impurities have a different net charge from the target peptide.

Section 4: Protocols and Methodologies

Protocol 4.1: Optimized Coupling Protocol for Fmoc-Asp(Obzl)-Opfp at Scale

This protocol assumes a 1 kg batch size on a 0.5 mmol/g loaded resin in a 100 L reactor.

  • Resin Swelling: Add 2.0 kg of peptide-resin to the reactor. Add 20 L of peptide-grade DMF. Agitate gently for 1 hour at 25°C. Drain the DMF.

  • Fmoc Deprotection:

    • Add 25 L of 20% piperidine in DMF. Agitate for 5 minutes. Drain.

    • Immediately add another 25 L of 20% piperidine in DMF. Agitate for 7 minutes. Drain.

  • Washing: Perform a series of washes to completely remove piperidine:

    • 3 x 25 L DMF

    • 2 x 25 L Isopropanol (IPA)

    • 3 x 25 L DMF

  • Reagent Preparation (in a separate, dry vessel):

    • Dissolve 3 equivalents of Fmoc-Asp(Obzl)-Opfp (approx. 2.1 kg) in 15 L of anhydrous DMF.

    • Add 3 equivalents of HOBt (approx. 0.45 kg) to act as a catalyst and suppress side reactions.

  • Coupling Reaction:

    • Transfer the activated amino acid solution to the main reactor.

    • Agitate for 2 hours at 25°C.

  • In-Process Control (IPC):

    • Stop agitation and allow the resin to settle.

    • Carefully take a 100-200 mg sample of resin beads.

    • Wash the sample with DMF and IPA, then perform a Kaiser test.

    • Result A (Negative - beads are colorless/yellow): The reaction is complete. Proceed to the washing step.

    • Result B (Positive - beads are dark blue): The reaction is incomplete. Perform a second coupling with 1.5 equivalents of fresh reagents for 1 hour.

Protocol 4.2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% to 95% B over 45 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 40°C.

Section 5: Data and Visualization

Table 1: Common Impurities in Fmoc-Asp(Obzl)-Opfp Synthesis
Impurity NameTypical CauseMass Difference (ΔM) from TargetAnalytical Note
Aspartimide Base-catalyzed cyclization-18 Da (Loss of H₂O)Intermediate, may not be observed directly.
β-Aspartyl Peptide Hydrolysis of aspartimide0 DaIsobaric with product, extremely difficult to separate chromatographically.[3]
D-Asp Isomer Epimerization via aspartimide0 DaIsobaric with product, requires chiral chromatography for separation.[3]
Piperidide Adduct Nucleophilic attack by piperidine+84 Da (C₅H₁₀N)Confirms aspartimide pathway.
Deletion Peptide Incomplete couplingVaries (Mass of one AA)Easily identified by LC-MS.
Hydrolyzed AA Deactivation of Opfp ester0 Da (if coupled)Results in incomplete coupling (deletion).
Diagrams
Diagram 1: Aspartimide Formation Pathway

Aspartimide_Formation Mechanism of Aspartimide Formation and By-product Generation Peptide_Asp Peptide-Asp(OBzl)-Xaa... Cyclic_Intermediate Succinimide Intermediate (Aspartimide) Peptide_Asp->Cyclic_Intermediate Piperidine (Base) - Benzyl Alcohol Alpha_Peptide α-Aspartyl Peptide (Desired Product) Cyclic_Intermediate->Alpha_Peptide Hydrolysis (minor path) Beta_Peptide β-Aspartyl Peptide (Impurity) Cyclic_Intermediate->Beta_Peptide Hydrolysis (major path) Piperidide Piperidide Adducts (Impurity) Cyclic_Intermediate->Piperidide Piperidine Attack

Caption: Base-catalyzed formation of aspartimide and subsequent side products.

Diagram 2: Troubleshooting Workflow for Scale-Up Synthesis

Troubleshooting_Workflow Troubleshooting Workflow for Low Purity in Scale-Up Start Low Purity in Crude Product (HPLC Analysis) Check_MS Analyze LC-MS Data Start->Check_MS Deletion Major Peak = Deletion Sequence? Check_MS->Deletion Check Mass Spec Isobaric Major Impurity Isobaric (ΔM=0)? Deletion->Isobaric No Solve_Coupling Problem: Incomplete Coupling Solutions: - Verify anhydrous conditions - Increase reagent equivalents - Implement double coupling Deletion->Solve_Coupling Yes Solve_Asp Problem: Aspartimide Formation Solutions: - Reduce deprotection time - Control temperature strictly - Use modified base cocktail - Switch to Asp(OBno) derivative Isobaric->Solve_Asp Yes Other Other Impurities (e.g., double addition, protecting group issues) Investigate raw materials and other steps. Isobaric->Other No

Caption: A logical workflow to diagnose and resolve common purity issues.

Section 6: References

  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC.[Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.[Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.[Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI.[Link]

  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. MDPI.[Link]

  • Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. MDPI.[Link]

  • Advances in Fmoc solid-phase peptide synthesis. Wiley Online Library.[Link]

  • Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. ResearchGate.[Link]

  • Study on synthesis of Fmoc-L-Asp-4-OBn. 药学实践与服务 (Pharmaceutical Practice and Service).[Link]

  • Methods for Removing the Fmoc Group. Springer.[Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. SpringerLink.[Link]

  • Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. ACS Central Science.[Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications.[Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository.[Link]

  • Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides. Future Science.[Link]

  • An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. NIH.[Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. MDPI.[Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. NIH.[Link]

  • Methods for Removing the Fmoc Group. ResearchGate.[Link]

  • A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- Or β-carboxylic group. ResearchGate.[Link]

  • How to remove a Fmoc-Group from Fmoc-Asp-OtBu (solution phase)? ResearchGate.[Link]

  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. MilliporeSigma.[Link]

  • Methods for Removing the Fmoc Group. Springer Nature Experiments.[Link]

  • Sourcing Fmoc-Asp(OBzl)-OH: A Buyer's Guide to Quality and Price. LinkedIn.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amide Bond Formation: Fmoc-Asp(Obzl)-Opfp Active Ester vs. In-Situ HBTU/HOBt Activation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of solid-phase peptide synthesis (SPPS), the choice of coupling methodology is a critical determinant of success, directly impacting...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of coupling methodology is a critical determinant of success, directly impacting crude purity, yield, and the integrity of the final peptide product. When incorporating aspartic acid, a residue notoriously prone to side reactions, this choice becomes even more crucial. This guide provides an in-depth, objective comparison between two prevalent strategies for coupling Fmoc-Asp(Obzl)-OH: the use of a pre-activated pentafluorophenyl (Opfp) ester, Fmoc-Asp(Obzl)-Opfp , and the in-situ activation of the free carboxylic acid using the aminium salt reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in conjunction with HOBt (1-Hydroxybenzotriazole) .

At a Glance: Two Philosophies of Carboxyl Activation

The core difference between these two methods lies in the timing and nature of the carboxyl group activation.

  • Fmoc-Asp(Obzl)-Opfp: This represents a pre-activated ester strategy. The pentafluorophenyl ester is prepared and purified beforehand, providing a stable, ready-to-use reagent that does not require any in-situ activation steps. The coupling proceeds via direct nucleophilic attack of the free N-terminal amine of the growing peptide chain on the activated carbonyl carbon.

  • HBTU/HOBt Coupling: This is an in-situ activation method. HBTU, in the presence of a tertiary base like N,N-Diisopropylethylamine (DIPEA), reacts with the free carboxylic acid of Fmoc-Asp(Obzl)-OH to form a highly reactive O-acylisourea intermediate. This intermediate rapidly converts to a more stable and racemization-resistant HOBt active ester, which then reacts with the N-terminal amine.[1][2]

Head-to-Head Comparison: Key Performance Metrics

While direct, peer-reviewed studies quantitatively comparing Fmoc-Asp(Obzl)-Opfp and HBTU/HOBt for the same peptide sequence are not abundant, we can synthesize data from numerous studies on coupling reagents and aspartimide formation to draw a robust comparison. The primary battleground for these reagents when coupling aspartic acid revolves around efficiency and the suppression of key side reactions.

The Critical Side Reaction: Aspartimide Formation

During Fmoc-SPPS, the repeated exposure to the basic conditions of piperidine treatment for Fmoc deprotection can catalyze an intramolecular cyclization of the aspartyl residue.[3][4] The backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide ring known as an aspartimide.[4] This intermediate is highly problematic as it can lead to a cascade of undesirable byproducts:

  • Racemization: The α-carbon of the aspartimide is prone to epimerization.[5]

  • Chain Branching: Subsequent nucleophilic attack by piperidine or the peptide's own N-terminus on the aspartimide ring can open it to form both the desired α-peptide and a difficult-to-separate β-peptide impurity.[3][6]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible due to the low steric hindrance of the following residue.[3][6]

FeatureFmoc-Asp(Obzl)-Opfp (Active Ester)HBTU/HOBt Coupling (In-situ Activation)Rationale & Key Considerations
Coupling Speed Generally slower.Very rapid, often complete in 10-60 minutes.[7]HBTU/HOBt generates a highly reactive HOBt ester in situ, leading to faster kinetics. Opfp esters are less reactive by design for improved stability and handling.
Coupling Efficiency High, but may require longer reaction times or double coupling for sterically hindered sequences.Very high, considered a gold standard for both standard and difficult couplings.[1]The high reactivity of the in-situ generated HOBt ester drives the reaction to completion efficiently.
Aspartimide Formation Potentially lower.Potentially higher.The primary driver of aspartimide formation is repeated base exposure during Fmoc deprotection, not the coupling step itself.[4] However, the presence of excess base (DIPEA) and a highly activated species in the HBTU/HOBt method could theoretically contribute to this side reaction, though this is debated. The milder, base-free nature of the Opfp coupling itself is an advantage.
Racemization Risk Generally very low.Low, due to the formation of the HOBt ester which suppresses racemization.[2][8]Both methods are designed to minimize racemization. Active esters are well-known for their ability to preserve stereochemical integrity. HOBt acts as an effective racemization suppressant in the HBTU method.[1][8]
Handling & Simplicity Simpler workflow; no pre-activation required. The reagent is weighed and added directly.Requires pre-activation or in-situ mixing of multiple components (amino acid, HBTU, HOBt, DIPEA).The Opfp ester offers a more streamlined and potentially error-proof workflow, eliminating the pre-activation step.
Cost Generally higher cost for the pre-activated amino acid derivative.Generally lower cost, as the individual reagents (Fmoc-Asp(Obzl)-OH, HBTU, HOBt) are less expensive.The cost-effectiveness of HBTU/HOBt makes it a popular choice for large-scale synthesis.
Side Reactions (Reagent-based) Minimal. Byproducts are pentafluorophenol, which is volatile and easily washed away.Can lead to N-terminal guanidinylation if excess HBTU is used, terminating the peptide chain.[8]This is a known side reaction for aminium-based reagents like HBTU. Careful stoichiometry control is necessary.

Mechanistic Pathways

To fully appreciate the differences, it is essential to visualize the reaction mechanisms.

Fmoc-Asp(Obzl)-Opfp Coupling Mechanism

cluster_0 Peptide Elongation Cycle Resin_NH2 H₂N-Peptide-Resin (Free N-terminus) Coupled_Peptide Fmoc-Asp(Obzl)-NH-Peptide-Resin (Elongated Peptide) Resin_NH2->Coupled_Peptide Nucleophilic Attack Fmoc_AA_Opfp Fmoc-Asp(Obzl)-Opfp (Active Ester) Fmoc_AA_Opfp->Coupled_Peptide PFP_byproduct Pentafluorophenol (Byproduct) Coupled_Peptide->PFP_byproduct Release

Caption: Direct coupling via a pre-activated pentafluorophenyl ester.

HBTU/HOBt Coupling Mechanism

cluster_1 In-Situ Activation & Coupling Fmoc_AA_COOH Fmoc-Asp(Obzl)-OH HOBt_Ester Fmoc-Asp(Obzl)-OBt (HOBt Active Ester) Fmoc_AA_COOH->HOBt_Ester + HBTU/Base Base DIPEA Base->HOBt_Ester HBTU_Reagent HBTU HBTU_Reagent->HOBt_Ester Coupled_Peptide Fmoc-Asp(Obzl)-NH-Peptide-Resin HOBt_Ester->Coupled_Peptide Coupling Resin_NH2 H₂N-Peptide-Resin Resin_NH2->Coupled_Peptide

Caption: In-situ formation of an HOBt active ester via HBTU.

Experimental Protocols for Comparative Analysis

To generate objective, in-house data, a controlled experiment is paramount. The following protocols are designed for the manual solid-phase synthesis of a model peptide, such as the aspartimide-prone sequence VKDGYI (Val-Lys-Asp-Gly-Tyr-Ile), to directly compare the two coupling methods.[9]

General Materials
  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids: Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH

  • Method 1 Reagent: Fmoc-Asp(Obzl)-Opfp

  • Method 2 Reagents: Fmoc-Asp(Obzl)-OH, HBTU, HOBt

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Reagents: Piperidine, N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Kaiser test kit

Experimental Workflow Diagram

cluster_workflow Comparative SPPS Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling in DMF Start->Swell Fmoc_Deprotection_Initial 2. Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection_Initial Couple_Ile 3. Couple Fmoc-Ile-OH (Standard HBTU/HOBt) Fmoc_Deprotection_Initial->Couple_Ile Elongate 4. Elongate Chain (Tyr, Gly) (Standard HBTU/HOBt) Couple_Ile->Elongate Split 5. Split Resin into Two Batches Elongate->Split Batch_A Batch A: Opfp Method Split->Batch_A Path 1 Batch_B Batch B: HBTU/HOBt Method Split->Batch_B Path 2 Couple_Asp_A 6a. Couple Fmoc-Asp(Obzl)-Opfp Batch_A->Couple_Asp_A Couple_Asp_B 6b. Couple Fmoc-Asp(Obzl)-OH with HBTU/HOBt Batch_B->Couple_Asp_B Combine_Paths 7. Complete Synthesis (Lys, Val) (Standard HBTU/HOBt on both batches) Couple_Asp_A->Combine_Paths Couple_Asp_B->Combine_Paths Cleavage 8. Cleavage & Deprotection (TFA/TIS/H₂O) Combine_Paths->Cleavage Analysis 9. HPLC & LC-MS Analysis Cleavage->Analysis

Caption: Workflow for a direct comparative synthesis experiment.

Protocol 1: Fmoc-Asp(Obzl)-Opfp Coupling

This protocol details the specific coupling step for the Asp residue in Batch A.

  • Fmoc Deprotection: Treat the resin-bound peptide (H-Gly-Tyr-Ile-Resin) with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x). Confirm complete deprotection with a Kaiser test (should be positive/blue).

  • Coupling:

    • Dissolve Fmoc-Asp(Obzl)-Opfp (3 equivalents relative to resin loading) in DMF.

    • Add the solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-4 hours. Note: Active ester couplings are typically slower than HBTU couplings.

  • Monitoring & Washing: Monitor the reaction using the Kaiser test. Once the test is negative (no free amines), wash the resin with DMF (5x) to remove excess reagents and the pentafluorophenol byproduct.

  • Chain Elongation: Proceed with the standard deprotection and HBTU/HOBt coupling for the subsequent amino acids (Lys, Val).

Protocol 2: HBTU/HOBt Coupling of Fmoc-Asp(Obzl)-OH

This protocol details the specific coupling step for the Asp residue in Batch B.

  • Fmoc Deprotection: Treat the resin-bound peptide (H-Gly-Tyr-Ile-Resin) with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x). Confirm complete deprotection with a Kaiser test (should be positive/blue).

  • Pre-activation and Coupling:

    • In a separate vial, dissolve Fmoc-Asp(Obzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated solution to the deprotected resin.

    • Agitate the mixture at room temperature for 30-60 minutes.[10]

  • Monitoring & Washing: Monitor the reaction using the Kaiser test. Once the test is negative, wash the resin with DMF (5x) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed with the standard deprotection and HBTU/HOBt coupling for the subsequent amino acids (Lys, Val).

Protocol 3: Cleavage and Analysis
  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection with 20% piperidine in DMF.

  • Washing: Wash the peptidyl-resin extensively with DMF, followed by DCM, and dry under vacuum.

  • Cleavage: Treat the dried resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Analyze the crude product by Reverse-Phase HPLC (RP-HPLC) to determine purity and quantify the target peptide versus byproducts (especially aspartimide-related impurities, which may co-elute or appear as adjacent peaks).[11][12]

    • Confirm the identity of the main peak (target peptide) and any major impurity peaks using LC-MS to verify their molecular weights.[13]

Expert Recommendations and Conclusion

The choice between Fmoc-Asp(Obzl)-Opfp and HBTU/HOBt is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the synthesis.

  • Choose HBTU/HOBt for:

    • Speed and Throughput: When rapid synthesis cycles are a priority, the fast and highly efficient kinetics of HBTU are a distinct advantage.

    • Cost-Effectiveness: For large-scale or routine syntheses where cost is a significant factor, the in-situ activation approach is more economical.

    • Difficult Couplings: HBTU is a powerful reagent known to perform well even for sterically hindered couplings.

  • Choose Fmoc-Asp(Obzl)-Opfp for:

    • Simplicity and Reproducibility: The straightforward "add-and-stir" protocol minimizes potential errors associated with preparing activation cocktails, which can be beneficial in automated or high-throughput settings.

    • Minimizing Reagent-Related Side Reactions: It completely avoids the risk of N-terminal guanidinylation, a known side reaction of HBTU.

    • Potentially Reducing Base-Mediated Side Reactions: While aspartimide formation is primarily driven by the deprotection step, using a coupling method that does not require an organic base (DIPEA) can be a prudent strategy, especially for extremely sensitive sequences.

Final Verdict: For most standard applications, HBTU/HOBt remains the workhorse coupling methodology due to its high efficiency, speed, and cost-effectiveness. However, for particularly sensitive peptide sequences prone to complex side reactions, or in workflows where simplicity and the elimination of potential error sources are paramount, the Fmoc-Asp(Obzl)-Opfp active ester presents a compelling and robust alternative. Ultimately, for critical projects, conducting an in-house comparative study as outlined above will provide the most definitive data to guide the optimal synthesis strategy.

References

  • BenchChem. (2025). Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids. BenchChem Technical Support.
  • Vertex AI Search Grounding. (2026). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Behrendt, R., et al. (2016). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Journal of Peptide Science.
  • BenchChem. (2025). A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis. BenchChem Technical Support.
  • Behrendt, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(1), 35-43.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
  • Semantic Scholar. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp‐Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups.
  • ResearchGate. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups.
  • BenchChem. (2025).
  • BenchChem. (2025). Dealing with racemization during the coupling of Boc-protected amino acids.
  • Wikipedia. (2026). Peptide synthesis.
  • Iris Biotech GmbH. (n.d.).
  • Royal Society of Chemistry. (2016). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148.
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Royal Society of Chemistry. (2025). Advancing sustainable peptide synthesis. Green Chemistry.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • ResearchGate. (n.d.). Chemical synthesis of the model peptide 3 a. A) Synthetic scheme for....
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 35-64.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Dolan, J. W. (2019). Basics of HPLC Peptide Analysis. LCGC North America, 37(12), 886-891.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Aapptec. (n.d.). How to Synthesize a Peptide.
  • Advanced Chemistry Development. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

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Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Crude Peptides: A Focus on Fmoc-Asp(Obzl)-Opfp

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the purity of the final product is paramount. This guide provides an in-depth comparison of analytical techniqu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the purity of the final product is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of a crude peptide derived from Fmoc-Asp(Obzl)-Opfp. Moving beyond a simple recitation of methods, we will delve into the underlying principles, practical considerations, and the rationale behind choosing the most appropriate analytical strategy.

The Challenge of Peptide Purity

Solid-phase peptide synthesis (SPPS), while a powerful technique, is not without its pitfalls. The stepwise addition of amino acids can lead to a variety of impurities.[1][2][3] These can include:

  • Deletion sequences: Resulting from incomplete coupling reactions.[1][3]

  • Truncated sequences: Caused by issues such as premature chain termination or problems with the resin.[1]

  • Incompletely deprotected peptides: Where protecting groups remain on the amino acid side chains.[3][4][5]

  • Insertion sequences: Arising from the addition of more than one amino acid in a single coupling step.[2][3]

  • Side reaction products: Such as the formation of aspartimide, a common issue with aspartic acid residues.[6][7]

The specific building block, Fmoc-Asp(Obzl)-Opfp, presents its own set of potential challenges. The benzyl (Bzl) protecting group on the aspartic acid side chain and the pentafluorophenyl (Pfp) ester activating group can influence the impurity profile of the crude peptide.

Core Analytical Techniques for Purity Assessment

A multi-faceted approach is often necessary for a comprehensive purity assessment. The most common and powerful techniques include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Peptide Analysis

RP-HPLC is the cornerstone of peptide purity analysis.[4][8][9][10] Its principle lies in the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[9]

Why it's the Gold Standard:
  • High Resolution: RP-HPLC offers excellent separation of closely related peptide species, allowing for the quantification of individual impurities.[11]

  • Quantitative Accuracy: When properly validated, HPLC with UV detection provides reliable quantitative data on the percentage of the main peptide and its impurities.[12]

  • Versatility: A wide range of columns and mobile phase compositions can be employed to optimize the separation for a specific peptide.[8]

Visualizing the Workflow:

Caption: A typical workflow for RP-HPLC analysis of a crude peptide.

Experimental Protocol: Analytical RP-HPLC for Crude Fmoc-Asp(Obzl)-Opfp Peptide

Objective: To determine the purity of the crude peptide and identify the major impurities.

Materials:

  • Crude peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Analytical RP-HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[13]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude peptide.

    • Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 215 nm and 280 nm[8]

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B

      • 35-40 min: 65% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: 5% B

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peptide as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC provides quantitative data, it doesn't inherently identify the separated components. This is where Mass Spectrometry (MS) becomes invaluable.[14] By coupling a liquid chromatograph to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the molecules eluting from the column.[15]

The Power of Mass Identification:
  • Confirmation of Target Peptide: The molecular weight of the main peak can be confirmed to match the theoretical mass of the desired peptide.

  • Impurity Characterization: The masses of impurity peaks can provide crucial clues to their identity, such as deletion sequences (lower mass) or peptides with remaining protecting groups (higher mass).[16]

  • Enhanced Sensitivity: MS detection can be more sensitive than UV detection for certain peptides.[17]

Visualizing the Process:

Caption: The fundamental steps in LC-MS analysis of peptides.

Experimental Protocol: LC-MS Analysis of Crude Fmoc-Asp(Obzl)-Opfp Peptide

Objective: To confirm the identity of the main peptide and characterize the major impurities by mass.

Materials:

  • Crude peptide sample

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid (FA)

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the crude peptide in a water/acetonitrile mixture.

    • Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • LC-MS Method:

    • Column: C18, 2.1 x 100 mm, 1.7 µm

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 1-5 µL

    • Gradient: (Similar to the HPLC gradient, but adjusted for the shorter column and higher efficiency of UPLC)

    • Mass Spectrometer Settings:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Mass Range: m/z 100-2000

      • Capillary Voltage: 3.0 kV

      • Cone Voltage: 30 V

  • Data Analysis:

    • Extract the total ion chromatogram (TIC).

    • Generate the mass spectrum for each major peak.

    • Compare the observed m/z values with the theoretical masses of the expected peptide and potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Structural Insight

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.[18][19] While not typically used for routine purity checks, it is a powerful tool for structural elucidation and can be used to identify and quantify certain types of impurities.[20][21][22]

When to Use NMR:
  • Structural Confirmation: To confirm the primary sequence and the presence of specific amino acid residues.[20]

  • Detection of Isomeric Impurities: NMR can distinguish between diastereomers that may co-elute in HPLC.

  • Quantification of Non-UV Active Impurities: It can detect and quantify impurities that do not have a strong UV chromophore.

Data Comparison: A Hypothetical Scenario
Analytical TechniqueInformation ObtainedStrengthsLimitations
RP-HPLC Purity percentage, retention times of impuritiesHigh resolution, quantitative, robust[8][9]Does not provide mass or structural information
LC-MS Molecular weight of main peak and impuritiesConfirms identity, characterizes impurities[14][15]Can be less quantitative than HPLC-UV
NMR Spectroscopy Detailed structural information, isomeric purityUnambiguous structural confirmation, detects non-UV active impurities[18][19]Lower sensitivity, more complex data analysis

A Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific question being asked.

  • For routine purity assessment and quality control, RP-HPLC is the method of choice due to its robustness, reproducibility, and quantitative accuracy.[4][10]

  • For initial characterization of a new crude peptide, LC-MS is essential to confirm the identity of the product and gain insights into the nature of the impurities present.[15][17]

  • When structural ambiguities arise or for in-depth characterization, NMR spectroscopy provides the definitive structural information needed to resolve complex issues.[20][22]

By employing a combination of these techniques, researchers and drug development professionals can gain a comprehensive understanding of the purity of their crude peptide products, ensuring the quality and reliability of their downstream applications.

References

  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges.
  • Shimadzu Benelux. Peptide Mapping | LC/MS Analysis of Proteins and Peptides.
  • AltaBioscience. Peptide Purification and Product Analysis.
  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. (n.d.).
  • Biosynth. Analytical methods and Quality Control for peptide products.
  • Chromatography Today. Protein Analysis using Proteotypic Peptides and LC-MS.
  • Creative Proteomics. Therapeutic Peptides Quantitation Using LC/MS.
  • Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • PubMed. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization | Laboratory Research.
  • Triclinic Labs. Peptide NMR Analysis Services.
  • NIH. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.).
  • Creative Proteomics. NMR-Based Peptide Structure Analysis.
  • Mtoz Biolabs. NMR-Based Peptide Structure Analysis Service.
  • Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC.
  • ResearchGate. Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation.
  • Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis.
  • Understanding RP-HPLC Purity Testing: The Gold Standard for Peptide Quality Assurance. (2025, November 10).
  • Benchchem. Application Notes and Protocols for the Purification of Synthetic Peptides Using Reversed-Phase High-Performance Liquid Chromatography.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
  • Bachem. Peptide Purification Process & Methods: An Overview.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • Sigma-Aldrich. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.

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Validation

Analytical methods for detecting aspartimide side product

A Comparative Guide to Analytical Methods for Detecting Aspartimide Side Products in Peptide Drug Development For researchers, scientists, and drug development professionals, ensuring the purity and stability of peptide...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Analytical Methods for Detecting Aspartimide Side Products in Peptide Drug Development

For researchers, scientists, and drug development professionals, ensuring the purity and stability of peptide therapeutics is paramount. A persistent challenge in peptide synthesis and formulation is the formation of aspartimide, a cyclic imide side product that can compromise the efficacy and safety of the final drug product.[1] This guide provides an in-depth comparison of the primary analytical methods used to detect, quantify, and characterize aspartimide and its related impurities, offering field-proven insights to guide your experimental choices.

The Challenge of Aspartimide Formation

Aspartimide formation is a common side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly under the basic conditions used for Fmoc deprotection.[1] It can also arise during storage and formulation of the final peptide product. The reaction is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl of an aspartic acid (Asp) residue, leading to the formation of a five-membered ring structure.[2] This cyclic intermediate is highly susceptible to hydrolysis, which can result in a mixture of byproducts, including the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their respective epimers.[3] The presence of these impurities, some of which are isobaric with the parent peptide, complicates analysis and can be difficult to separate during purification.[3]

The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[2][4] Given the potential impact on product quality, robust analytical methods are essential for monitoring and controlling this critical impurity.

Core Analytical Techniques: A Head-to-Head Comparison

The three primary techniques for the analysis of aspartimide and its related byproducts are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers a unique set of advantages and limitations.

Workflow for Aspartimide Analysis

Aspartimide Analysis Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation Sample Peptide Sample Forced_Degradation Forced Degradation (Optional) Sample->Forced_Degradation Stress Conditions (Acid, Base, Heat) HPLC_UV HPLC-UV Sample->HPLC_UV Routine QC LC_MS LC-MS Sample->LC_MS Impurity ID Forced_Degradation->HPLC_UV Forced_Degradation->LC_MS NMR NMR Spectroscopy LC_MS->NMR For Unambiguous Structure Elucidation

Caption: General workflow for the analysis of aspartimide impurities in peptide samples.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of the pharmaceutical industry for purity analysis and quality control. Its robustness, reproducibility, and quantitative accuracy make it the go-to method for routine monitoring of aspartimide formation.

Expertise & Experience in Method Development: The key to successful HPLC analysis is achieving adequate chromatographic resolution between the main peptide, the aspartimide intermediate, and its hydrolysis products. Aspartimide is typically more hydrophobic than the parent peptide and will thus have a longer retention time on a reversed-phase column. The subsequent hydrolysis to α- and β-aspartyl peptides often results in closely eluting or co-eluting peaks, making separation challenging.

Trustworthiness through a Self-Validating System: A well-developed HPLC method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are crucial for demonstrating the stability-indicating nature of the method, ensuring that all significant degradation products can be separated and quantified.

Comparative Performance of HPLC Columns
Column ChemistryParticle Size (µm)Dimensions (mm)Separation PrincipleAdvantagesDisadvantages
C18 1.7 - 52.1 x 50-250Reversed-PhaseHigh resolving power for a wide range of peptides and their isomers.[5][6]Can exhibit peak tailing for very hydrophobic or basic peptides.
Phenyl-Hexyl 2.7 - 52.1 x 100-150Reversed-Phase with π-π interactionsEnhanced selectivity for peptides containing aromatic residues.[5]May not be universally applicable for all peptide sequences.
HILIC 1.7 - 3.52.1 x 100-150Hydrophilic InteractionGood retention for very polar peptides and impurities.[5]Requires careful mobile phase optimization to prevent analyte precipitation.
Detailed Experimental Protocol: RP-HPLC Analysis
  • Equipment and Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[6]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[6]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile[6]

    • Peptide sample dissolved in Mobile Phase A

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 214 nm and 280 nm

    • Injection Volume: 20 µL

    • Gradient Elution: A typical gradient for peptide analysis starts with a low percentage of Mobile Phase B (e.g., 5%) and increases linearly to a higher percentage (e.g., 60%) over 30-60 minutes to elute the peptide and its impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an indispensable tool for the identification and characterization of unknown impurities.

Expertise & Experience in Method Development: For aspartimide analysis, LC-MS is particularly powerful because the formation of the cyclic imide results in a characteristic mass loss of 18.01 Da (the mass of water) from the parent peptide.[7][8] This allows for the selective detection of the aspartimide impurity even if it co-elutes with other species. Furthermore, LC-MS can distinguish between isobaric impurities, such as the α- and β-aspartyl peptides, through differences in their fragmentation patterns in MS/MS experiments.

Trustworthiness through a Self-Validating System: The identity of the aspartimide peak can be confirmed by observing the expected mass-to-charge ratio (m/z) of the [M-18+H]+ ion. Tandem mass spectrometry (MS/MS) can provide further structural confirmation by analyzing the fragmentation pattern of the impurity and comparing it to that of the parent peptide.

Comparison of Mobile Phase Modifiers for LC-MS
ModifierConcentrationIonization ModeImpact on Separation and Detection
Formic Acid 0.1%PositiveGood protonation efficiency for positive ion mode MS, leading to strong signals.[5]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%PositiveExcellent peak shape in chromatography but can cause significant ion suppression in the MS source.[5]
Ammonium Formate 10 mMPositive/NegativeImproves peak shape and is compatible with both positive and negative ionization modes.
Detailed Experimental Protocol: LC-MS Analysis
  • Equipment and Materials:

    • LC-MS system with an electrospray ionization (ESI) source

    • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Peptide sample dissolved in Mobile Phase A

  • Chromatographic and MS Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Gradient Elution: A fast gradient, for example, from 5% to 50% Mobile Phase B in 10 minutes.

    • MS Detection: Full scan mode from m/z 300-2000 in positive ion mode. Data-dependent MS/MS can be used to acquire fragmentation spectra of the most abundant ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation. While not typically used for routine quantification due to its lower sensitivity compared to HPLC and LC-MS, it is invaluable for definitively identifying the chemical structure of impurities, especially when dealing with novel degradation products or for resolving ambiguities in LC-MS data.

Expertise & Experience in Method Development: 2D NMR techniques, such as COSY and HMBC, can be used to map the connectivity of atoms within the molecule and confirm the formation of the cyclic imide ring in aspartimide.[9] It can also be used to differentiate between the α- and β-aspartyl isomers based on differences in the chemical shifts of the protons and carbons adjacent to the peptide bond.[10]

Trustworthiness through a Self-Validating System: The structural assignment from NMR is considered definitive. The data from 1D and 2D NMR experiments provide a complete picture of the molecule's structure, leaving no room for ambiguity.

Logical Relationship of Analytical Techniques

Analytical Techniques Relationship HPLC_UV HPLC-UV LC_MS LC-MS HPLC_UV->LC_MS Provides initial purity profile LC_MS->HPLC_UV Confirms peak identity NMR NMR LC_MS->NMR Suggests potential structures for unknowns NMR->LC_MS Confirms structural assignments

Caption: Interrelationship and complementary nature of the primary analytical techniques.

Summary Comparison of Analytical Methods

FeatureHPLC-UVLC-MSNMR Spectroscopy
Primary Use Quantification, Purity Testing, QCIdentification, CharacterizationUnambiguous Structure Elucidation
Sensitivity High (ng range)Very High (pg-fg range)Low (µg-mg range)
Specificity Moderate (retention time)High (m/z and fragmentation)Very High (chemical shifts, coupling)
Quantitative ExcellentGood (with standards)Poor (requires high concentration)
Throughput HighMediumLow
Cost LowMediumHigh
Key Advantage Robustness and reproducibility for QC.Ability to identify unknowns and isobaric species.Definitive structural information.
Key Limitation Cannot identify unknown peaks without standards.Ion suppression can affect quantification.Low sensitivity and high sample requirement.

Conclusion and Recommendations

The choice of analytical method for detecting aspartimide side products depends on the specific stage of drug development and the question being asked.

  • For routine quality control and stability testing , a validated HPLC-UV method is the most appropriate choice due to its robustness, high throughput, and quantitative accuracy.

  • During process development, forced degradation studies, and impurity identification , LC-MS is essential for its ability to rapidly identify the aspartimide impurity by its characteristic mass loss and to characterize other related byproducts.

  • For definitive structural confirmation of a novel or critical impurity, particularly when dealing with regulatory submissions, NMR spectroscopy is the ultimate tool.

In practice, a multi-faceted approach that leverages the strengths of all three techniques is the most effective strategy for ensuring the purity and quality of peptide therapeutics. By understanding the capabilities and limitations of each method, researchers can design a comprehensive analytical strategy to effectively monitor and control aspartimide formation throughout the drug development lifecycle.

References

  • Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability of protein pharmaceuticals: an update. Pharmaceutical research, 27(4), 544–575.
  • Iris Biotech GmbH. (n.d.). Aspartimide Formation. Retrieved from [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Aspartimide formation and its prevention in Fmoc chemistry solid phase peptide synthesis. Journal of Peptide Science, 22(1), 4-14.
  • Coin, I., Dölling, R., Krause, E., Bienert, M., & Beyermann, M. (2007). Strategies to prevent aspartimide formation in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 767-773.
  • Tarrason, G., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science, 25(8), e3185.
  • Cheval, E. H., et al. (2021). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 12(30), 10296-10303.
  • Merz, S., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science, 25(8), e3185.
  • BenchChem. (2025). Quantitative Analysis of Aspartimide Side Product by LC-MS: A Comparison Guide. Retrieved from a hypothetical BenchChem technical note.
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Asp(OtBu)-OH and Alternatives. Retrieved from a hypothetical BenchChem technical note.
  • Amblard, M., et al. (2006). "Side-reactions in peptide synthesis." Peptide Science 84.3: 239-248.
  • ResearchGate. (n.d.). Analytical HPLC and MALDI-TOF mass spectra of crude aspartimide-prone peptide VKDGYL. Retrieved from [Link]

  • Flora, D., et al. (2005). Detection and control of aspartimide formation in the synthesis of cyclic peptides. Bioorganic & medicinal chemistry letters, 15(4), 1065-1068.
  • Alma Mater Studiorum Università di Bologna. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]

  • Yan, B., et al. (2013). An 18O-labeling assisted LC/MS method for assignment of aspartyl/isoaspartyl products from Asn deamidation and Asp isomerization in proteins. Analytical chemistry, 85(13), 6446-6452.
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science, 13(3), 143-148.
  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Lee, Y. S., et al. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters.
  • Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part II. Journal of peptide science, 9(8), 518-526.
  • Van Dorpe, S., et al. (2012). Aspartimide formation in Asp-Gly, Asp-Ala or Asp-Ser sequences. Peptides, 34(1), 1-10.
  • ResearchGate. (n.d.). Detection and control of aspartimide formation in the synthesis of cyclic peptides. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2015). Purity profiling of Peptide Drugs. Journal of Pharmaceutical and Biomedical Analysis, 107, 304-316.

Sources

Comparative

A Senior Application Scientist's Guide to Aspartic Acid Incorporation in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis

Authored for Researchers, Scientists, and Drug Development Professionals The incorporation of aspartic acid (Asp) is a frequent yet formidable challenge in the large-scale synthesis of therapeutic peptides. The primary o...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The incorporation of aspartic acid (Asp) is a frequent yet formidable challenge in the large-scale synthesis of therapeutic peptides. The primary obstacle is the base-catalyzed formation of aspartimide, a cyclic imide intermediate that leads to a cascade of impurities, including racemized products and β-peptides.[1][2] These impurities are often difficult and costly to separate, significantly impacting the yield, purity, and overall economic viability of the manufacturing process.[3][4]

This guide provides an in-depth cost-benefit analysis of various strategies for introducing aspartic acid, with a specific focus on the utility of pre-activated esters like Fmoc-Asp(Obzl)-Opfp versus conventional in-situ activation methods and advanced, sterically hindered derivatives. We will dissect the causality behind experimental choices, providing a logical framework for process development and scale-up.

The Central Challenge: Understanding Aspartimide Formation

During Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the repetitive use of a base, typically piperidine, to remove the Nα-Fmoc protecting group creates the conditions for aspartimide formation.[1] The backbone amide nitrogen of the amino acid C-terminal to the Asp residue can perform a nucleophilic attack on the side-chain carbonyl of the protected aspartate, forming a five-membered succinimide ring.[4] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[5]

The resulting aspartimide is highly problematic because it can reopen under basic or aqueous conditions to yield not only the desired α-peptide but also the undesired β-peptide, with both products being susceptible to racemization at the α-carbon.[3][4] This creates a complex impurity profile that complicates downstream purification and compromises the final product's quality.

Aspartimide_Formation cluster_main Aspartimide Formation Pathway cluster_products Resulting Impurities Peptide Peptidyl-Resin with Asp(OR) residue Aspartimide Aspartimide Intermediate (cyclic succinimide) Peptide->Aspartimide Base-catalyzed cyclization Piperidine Piperidine (Fmoc Deprotection) Piperidine->Peptide Alpha_Peptide Desired α-Peptide (L- and D-isomers) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Peptide Impurity (L- and D-isomers) Aspartimide->Beta_Peptide Ring Opening

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Comparative Analysis of Aspartic Acid Derivatives for Large-Scale Synthesis

The selection of an appropriate Fmoc-Asp derivative is a critical process parameter. The choice represents a trade-off between raw material cost, reagent cost, process complexity, and the acceptable level of aspartimide-related impurities. We will compare three major strategies.

Strategy 1: The Industry Standard — Fmoc-Asp(OtBu)-OH with In-Situ Activation

This is the most common approach, utilizing the tert-butyl (OtBu) ester for side-chain protection.[6] The carboxylic acid is activated in-situ just before the coupling step using reagents like HBTU or HATU.

  • Benefits:

    • Cost-Effective Raw Material: Fmoc-Asp(OtBu)-OH is produced on a large scale and is the most affordable Asp derivative.[7][8]

    • High Coupling Efficiency: Modern uronium/phosphonium coupling reagents like HATU provide rapid and efficient coupling, minimizing cycle times.[9][10]

    • Orthogonality: The OtBu group is stable to the piperidine used for Fmoc deprotection but is readily cleaved by the trifluoroacetic acid (TFA) used in the final cleavage step, fitting perfectly within the standard Fmoc/tBu strategy.[2][11]

  • Drawbacks:

    • High Cost of Coupling Reagents: Reagents like HATU are expensive, contributing significantly to the overall cost in a large-scale campaign where multiple equivalents are used.[9][12]

    • Aspartimide Susceptibility: While widely used, the OtBu group offers limited steric protection and is prone to aspartimide formation in susceptible sequences.[1][13]

    • Reagent-Related Side Reactions: Coupling reagents can have their own side reactions, such as guanidinylation of the free N-terminus by HBTU/HATU.[10]

Strategy 2: The Pre-Activated Ester — A Critical Look at Fmoc-Asp(Obzl)-Opfp

The use of pre-activated esters, such as pentafluorophenyl (Pfp) esters, is an alternative strategy that eliminates the need for expensive in-situ coupling reagents.[14][15] These esters are highly reactive towards the free amine on the growing peptide chain.[16]

However, the specific derivative, Fmoc-Asp(Obzl)-Opfp, presents a significant and often disqualifying challenge for standard large-scale Fmoc-SPPS.

  • Analysis of the Activation Method (Opfp):

    • Benefit: The Pfp ester is highly activated, leading to rapid coupling times and obviating the need for a separate, costly coupling reagent.[14][17] This simplifies the process by reducing the number of reagents to be sourced, handled, and dispensed.

    • Drawback: The cost of the pre-activated amino acid derivative is typically higher than its free-acid counterpart. Stability and shelf-life can also be a concern compared to the free acid.

  • Analysis of the Side-Chain Protection (Obzl):

    • Critical Drawback: Lack of Orthogonality. The benzyl (Bzl) ester protecting group is the primary issue. Unlike the OtBu group, the Obzl group is not efficiently cleaved by TFA.[11] It requires harsh acids like liquid hydrogen fluoride (HF) or catalytic hydrogenation for removal. These conditions are incompatible with the standard resins and the other tBu-based protecting groups used in Fmoc-SPPS. This lack of orthogonality makes Fmoc-Asp(Obzl)-Opfp an unsuitable choice for a conventional large-scale Fmoc/tBu SPPS strategy. It is more aligned with Boc-SPPS or specialized synthetic routes.

Strategy 3: The Advanced Solution — Fmoc-Asp(OR)-OH with Bulky Protecting Groups

To directly address the root cause of aspartimide formation, derivatives with sterically bulky side-chain protecting groups have been developed. These groups physically hinder the backbone amide from attacking the side-chain carbonyl.

  • Examples: Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl) and Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl).[3][18]

  • Benefits:

    • Drastically Reduced Aspartimide Formation: These derivatives have been shown to reduce aspartimide-related impurities to negligible levels, even in highly problematic sequences like Asp-Gly.[3][19] This significantly simplifies purification, leading to higher recovery yields and lower manufacturing costs.

    • Compatibility: These groups are designed to be cleaved under standard TFA conditions, maintaining full orthogonality with the Fmoc/tBu strategy.

  • Drawbacks:

    • High Raw Material Cost: These are specialized, often patented, derivatives with a significantly higher purchase price than Fmoc-Asp(OtBu)-OH.

    • Potentially Slower Kinetics: The increased steric bulk can sometimes lead to slower coupling reactions, potentially requiring extended coupling times or double coupling protocols, which can increase cycle time and solvent consumption.

Quantitative & Strategic Comparison

FeatureFmoc-Asp(OtBu)-OH + HATUFmoc-Asp(Obzl)-OpfpFmoc-Asp(OBno)-OH + HATU
Relative Cost Amino Acid: Low[7] Reagent: High[9]Amino Acid: Moderate-HighAmino Acid: Very High[3] Reagent: High[9]
Aspartimide Risk High in susceptible sequences[1]N/A for Fmoc-SPPSVery Low[3][19]
Orthogonality Excellent Poor (Incompatible with Fmoc/tBu)[11]Excellent
Process Complexity StandardHigh (Requires non-standard cleavage)Standard
Ideal Use Case Routine sequences, cost-sensitive projects where purification can manage impurities.Not recommended for standard Fmoc-SPPS. Potential use in Boc-SPPS or solution-phase synthesis.Problematic sequences (Asp-Gly), high-value APIs where purity is paramount.

Decision-Making Workflow for Aspartic Acid Strategy

Choosing the right strategy is a function of the peptide sequence, the scale of the synthesis, and the project's economic and quality targets.

Decision_Workflow Start Select Asp Strategy Check_Sequence Is the sequence Asp-Gly, Asp-Asn, or Asp-Ser? Start->Check_Sequence Standard Use Standard: Fmoc-Asp(OtBu)-OH + HATU Check_Sequence->Standard No Advanced Use Advanced: Fmoc-Asp(OBno)-OH Check_Sequence->Advanced Yes Optimize Optimize process: - Monitor impurities closely - Budget for complex purification Standard->Optimize Cost_Benefit Perform cost analysis: - Higher raw material cost vs. - Simplified purification & higher yield Advanced->Cost_Benefit

Caption: Decision workflow for selecting an Asp derivative in large-scale SPPS.

Experimental Protocols

Protocol 1: Standard Coupling with Fmoc-Asp(OtBu)-OH and HATU

This protocol outlines a typical coupling cycle on a solid-phase synthesizer for large-scale production.

  • Resin Preparation: The peptidyl-resin with a free N-terminal amine is swelled in N,N-Dimethylformamide (DMF).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3.0 eq.), HATU (2.9 eq.), and a tertiary base such as Diisopropylethylamine (DIPEA) (6.0 eq.) in DMF. Allow the activation to proceed for 2-5 minutes.

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other in-process control to confirm the reaction has gone to completion.

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group, preparing it for the next coupling cycle.

Protocol 2: Coupling with a Pre-activated Fmoc-Amino Acid-OPfp Ester

This protocol is simplified as it does not require a separate activation step.

  • Resin Preparation: The peptidyl-resin with a free N-terminal amine is swelled in DMF.

  • Coupling Solution: Dissolve the Fmoc-Amino Acid-OPfp ester (3.0 eq.) in DMF. An additive like 1-hydroxybenzotriazole (HOBt) (1.0 eq.) can be included to accelerate the reaction and suppress side reactions.[15][17]

  • Coupling: Add the coupling solution to the reaction vessel. Agitate for 1-4 hours at room temperature. The reaction is typically slower than with HATU activation.

  • Monitoring: Perform a Kaiser test to check for completion.

  • Washing: Drain and wash the resin thoroughly with DMF.

  • Deprotection: Proceed with the standard Fmoc deprotection using 20% piperidine in DMF.

Conclusion and Recommendations

The cost-benefit analysis reveals that while the concept of a pre-activated ester like an Opfp derivative is appealing for simplifying large-scale operations, the choice of side-chain protection is paramount. Fmoc-Asp(Obzl)-Opfp is fundamentally incompatible with the widely adopted Fmoc/tBu SPPS strategy due to its non-orthogonal benzyl protecting group.

For drug development professionals operating at scale, the decision matrix for aspartic acid incorporation is clear:

  • For routine sequences without problematic motifs, the standard Fmoc-Asp(OtBu)-OH with in-situ activation remains the most economically viable starting point.[6][7] Process development should focus on optimizing deprotection times and implementing robust analytical controls to manage the low-level risk of aspartimide formation.

  • For peptides containing high-risk sequences (e.g., Asp-Gly), especially for high-value APIs where final purity is critical, the higher upfront cost of an advanced derivative like Fmoc-Asp(OBno)-OH is a sound investment.[3] The significant reduction in aspartimide-related impurities simplifies purification, increases overall yield, and de-risks the manufacturing campaign, ultimately leading to a more favorable process economy.

The continued development of scalable and cost-effective tactics for preventing aspartimide formation remains a key objective for advancing peptide manufacturing.[20]

References

  • The Evolving Landscape of Peptide Coupling Reagents: A Cost-Benefit Analysis of BOP Reagent for Large-Scale Synthesis - Benchchem. (n.d.).
  • L., K., & I., S. (1987). Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. International Journal of Peptide and Protein Research, 30(4), 511-514. doi:10.1111/j.1399-3011.1987.tb03359.x.
  • The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide - Benchchem. (n.d.).
  • A Head-to-Head Battle of Peptide Coupling Reagents: A Cost-Benefit Analysis of PyBOP and Its Alternatives - Benchchem. (n.d.).
  • Behrendt, R., White, P., & Offer, J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chembiochem: a European journal of chemical biology.
  • Spandl, R. J., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health.
  • Wikipedia. (2024). Peptide synthesis.
  • Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
  • White, P., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. PubMed.
  • APS. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis.
  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION.
  • ACS Publications. (n.d.). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development.
  • Behrendt, R., White, P., & Offer, J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate.
  • A Comparative Analysis of Protecting Groups to Mitigate Aspartimide Formation in Peptide Synthesis - Benchchem. (n.d.).
  • Packman, L. C. (n.d.). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Sigma-Aldrich. (n.d.). Fmoc-Asp(OtBu)-OH = 98.0 HPLC 71989-14-5.
  • Global Market Insights Inc. (2024). Peptide Synthesis Reagents Market Size & Share Report, 2034.
  • LabMart. (n.d.). Sigma-Aldrich™ Fmoc-Asp(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis.
  • Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. (n.d.).
  • Navigating the Economics of Peptide Synthesis: A Cost-Benefit Analysis of BOC-L-Alanine Benzyl Ester in Large-Scale Production - Benchchem. (n.d.).
  • White, P. D., et al. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • Aapptec Peptides. (n.d.). Fmoc-Amino Acid OPfp Esters.
  • Anaspec. (n.d.). Fmoc-Asp(OtBu)-OH, [71989-14-5].
  • White, P. (2015). Advances in Fmoc solid-phase peptide synthesis. ResearchGate.

Sources

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